4-Chloro-2-methoxy-5-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methoxy-5-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPHODMQQURMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine: Synthesis, Properties, and Applications in Drug Development
A Note to the Reader: This technical guide addresses the synthesis, properties, and applications of 4-Chloro-3-methoxy-2-methylpyridine . Extensive searches of chemical databases and the scientific literature yielded no specific information for the isomeric compound "4-Chloro-2-methoxy-5-methylpyridine." It is highly probable that the intended compound of interest is the well-documented and industrially significant 4-Chloro-3-methoxy-2-methylpyridine , a key intermediate in the synthesis of major pharmaceuticals. This guide has therefore been developed to provide a comprehensive overview of this vital chemical entity.
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among these, 4-Chloro-3-methoxy-2-methylpyridine has emerged as a particularly valuable building block, primarily recognized for its crucial role in the synthesis of the proton pump inhibitor (PPI) Pantoprazole.[2] The specific arrangement of the chloro, methoxy, and methyl groups on the pyridine ring imparts a unique reactivity profile that is instrumental in the construction of more complex molecular architectures. This guide provides an in-depth exploration of 4-Chloro-3-methoxy-2-methylpyridine, intended for researchers, scientists, and professionals in drug development.
Core Properties and Characterization
A precise understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 107512-34-5 | [3] |
| Molecular Formula | C₇H₈ClNO | [3] |
| Molecular Weight | 157.60 g/mol | [3] |
| Appearance | Solid | |
| IUPAC Name | 4-chloro-3-methoxy-2-methylpyridine | [3] |
Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
The industrial synthesis of 4-Chloro-3-methoxy-2-methylpyridine is a multi-step process that often begins with readily available and cost-effective starting materials. A common and well-documented route starts from maltol, a naturally occurring organic compound.[2]
The rationale behind this synthetic pathway lies in the sequential and regioselective introduction of the desired functional groups onto the core structure. The initial methylation and amination transform the pyranone ring of maltol into a pyridinone. The subsequent chlorination is a critical step, converting the hydroxyl group at the 4-position into a chloro group, which serves as a versatile handle for further chemical modifications.
Caption: Synthetic workflow for 4-Chloro-3-methoxy-2-methylpyridine.
Experimental Protocol: Synthesis from 3-methoxy-2-methyl-4(1H)-pyridinone
This protocol describes the chlorination step to produce the title compound.
Materials:
-
3-methoxy-2-methyl-4(1H)-pyridinone
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
Sodium hydroxide (NaOH) solution (40%)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add 3-methoxy-2-methyl-4(1H)-pyridinone.
-
Add an excess of phosphorus oxychloride.
-
Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it into ice water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Adjust the pH of the aqueous solution to alkaline (pH > 10) using a 40% sodium hydroxide solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield 4-Chloro-3-methoxy-2-methylpyridine.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons and the methyl and methoxy groups. The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight.
Applications in Drug Development
The primary and most significant application of 4-Chloro-3-methoxy-2-methylpyridine is as a key intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.
The chloro-substituent at the 4-position of the pyridine ring makes it susceptible to nucleophilic aromatic substitution. This reactivity is exploited in the synthesis of Pantoprazole, where it is displaced by a benzimidazole thiol derivative. The methoxy and methyl groups on the pyridine ring also play a crucial role in modulating the electronic properties and steric environment of the molecule, which can influence its reactivity and the properties of the final drug substance.
Sources
A Senior Application Scientist's Guide to Determining the Solubility of 4-Chloro-2-methoxy-5-methylpyridine in Organic Solvents
Abstract
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-2-methoxy-5-methylpyridine. In the absence of extensive published quantitative solubility data for this specific compound, this whitepaper provides a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents. By integrating fundamental principles of solubility with detailed, field-proven experimental protocols, this guide empowers researchers to generate reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and preclinical studies.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of successful drug development. It influences a multitude of critical processes, including:
-
Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants and intermediates in the reaction solvent directly impacts reaction rates, efficiency, and the impurity profile of the final compound.
-
Crystallization and Polymorph Control: The choice of solvent system for crystallization is dictated by the API's solubility profile, which is crucial for controlling crystal form (polymorphism), purity, and yield.
-
Formulation Development: Understanding solubility is paramount for developing viable dosage forms, whether for oral, parenteral, or topical administration. It informs the selection of excipients and the feasibility of different formulation strategies.
-
Preclinical and Toxicological Studies: The ability to prepare solutions of known concentrations is essential for accurate in vitro and in vivo testing, ensuring the reliability of pharmacological and toxicological data.
This compound, a substituted pyridine, is a heterocyclic compound with potential applications as a building block in medicinal chemistry.[1] The presence of a chloro group, a methoxy group, and a methyl group on the pyridine ring imparts a unique combination of polarity and lipophilicity, making its interaction with different solvents a key area of investigation. This guide will provide the foundational knowledge and practical steps to thoroughly characterize the solubility of this compound.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider its structural features to anticipate its behavior in various organic solvents.
Molecular Structure and Polarity Analysis
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and contributing to the molecule's overall polarity. Pyridine itself is miscible with water and many organic solvents.[4]
-
Chloro Group: The chlorine atom is electronegative and will contribute to the dipole moment of the molecule. Halogenated pyridines are generally denser than water.[4]
-
Methoxy Group: The oxygen atom in the methoxy group is also electronegative and can act as a hydrogen bond acceptor. The methoxy group is a common substituent in drug molecules and can influence physicochemical properties.[5]
-
Methyl Group: The methyl group is a nonpolar, lipophilic substituent.
Overall, this compound can be classified as a moderately polar molecule. The presence of the polar pyridine ring, chloro, and methoxy groups is balanced by the nonpolar methyl group and the overall hydrocarbon character. This suggests that it will likely exhibit good solubility in a range of polar aprotic and some polar protic solvents, with decreasing solubility in highly nonpolar or highly polar (aqueous) solvents.
The Influence of Solvent Properties
The choice of solvent is critical, and their properties will dictate the extent of dissolution.[6][7] Key solvent characteristics to consider include:
-
Polarity: Polar solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions.[6]
-
Hydrogen Bonding Capability: Solvents can be hydrogen bond donors (e.g., alcohols), hydrogen bond acceptors (e.g., ethers, ketones), or both. The methoxy group of our target molecule can act as a hydrogen bond acceptor.[8]
-
Dielectric Constant: A measure of a solvent's ability to separate ions.
Based on these principles, we can make informed predictions about the solubility of this compound in different classes of organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have large dipole moments and can engage in dipole-dipole interactions with the polar groups of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors. The methoxy group of the solute can accept hydrogen bonds. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | "Like dissolves like" suggests that nonpolar solvents will be less effective at dissolving a moderately polar solute. Some solubility in toluene and diethyl ether may be observed due to their aromatic and ether functionalities, respectively. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The presence of a chlorine atom on the solute may lead to favorable interactions with chlorinated solvents. |
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Guide
To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[9][10][11]
The Shake-Flask Method: A Validated Protocol
The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[9][12] The concentration of the dissolved compound in the saturated solution is then determined analytically.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.[13][14]
Procedure:
-
Preparation of Slurries:
-
To a series of vials, add an excess amount of this compound. A visual excess of solid should remain at the end of the experiment.
-
Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[10] Preliminary studies can be conducted to determine the time to reach a plateau in concentration.[10]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid artificially high results.
-
-
Analysis:
-
Prepare a series of dilutions of the filtered saturated solution.
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[15] A standard curve of this compound of known concentrations should be prepared in the same solvent to allow for accurate quantification.
-
Determine the concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Analytical Methodologies for Concentration Determination
The choice of analytical technique is crucial for obtaining accurate solubility data.[13]
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants.[9] A UV detector is commonly used for chromophoric compounds like substituted pyridines.
-
UV-Vis Spectroscopy: A simpler and faster method, but it is less specific than HPLC.[16][17] It is suitable for pure compounds where there is no interference from other components at the analytical wavelength. A calibration curve must be generated.[16]
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method for solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise format for easy comparison and interpretation.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | [Insert experimental data] | [Insert experimental data] |
| Ethanol | [Insert experimental data] | [Insert experimental data] |
| Acetone | [Insert experimental data] | [Insert experimental data] |
| Acetonitrile | [Insert experimental data] | [Insert experimental data] |
| Dichloromethane | [Insert experimental data] | [Insert experimental data] |
| Toluene | [Insert experimental data] | [Insert experimental data] |
| Hexane | [Insert experimental data] | [Insert experimental data] |
| Dimethyl Sulfoxide (DMSO) | [Insert experimental data] | [Insert experimental data] |
Interpretation: The results in Table 2 should be compared with the initial predictions based on the "like dissolves like" principle. Any significant deviations should be investigated, as they may indicate specific solute-solvent interactions not initially considered.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the critical data needed to advance their research and development activities.
Future work could involve investigating the temperature dependence of solubility to construct solubility curves, which are invaluable for designing crystallization processes. Additionally, exploring the solubility in binary solvent systems could provide further insights into optimizing reaction and formulation conditions.
References
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Homework.Study.com. How does polarity affect solubility? [Link]
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My Chemistry. Solubility and Polarity. [Link]
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Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
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Mrs. Thompson's Science Class. Factors Affecting Solubility. [Link]
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Pharmapproach. Solubility and Distribution Phenomena. [Link]
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ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]
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World Health Organization (WHO). Annex 4. [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Scientific Research Publishing. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]
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University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
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University of Toronto. Solubility of Organic Compounds. [Link]
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American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
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Analytik NEWS. Solubility: Importance, Measurements and Applications. [Link]
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PubChem. 4-Chloro-3-methoxy-2-methylpyridine. [Link]
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Wikipedia. Pyridines. [Link]
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INDOFINE Chemical Company. 2-CHLORO-5-METHOXY-4-METHYLPYRIDINE. [Link]
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PubMed. The role of the methoxy group in approved drugs. [Link]
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- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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pKa values and basicity of 4-Chloro-2-methoxy-5-methylpyridine
An In-Depth Technical Guide to the pKa and Basicity of 4-Chloro-2-methoxy-5-methylpyridine for Drug Discovery Professionals
Executive Summary
The acid dissociation constant (pKa) is a cornerstone of medicinal chemistry, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. For nitrogen-containing heterocycles like pyridine derivatives, the pKa of the pyridinic nitrogen dictates the molecule's charge state at physiological pH, which in turn governs critical properties such as aqueous solubility, membrane permeability, and target binding affinity.[1][2] This guide focuses on this compound, a substituted pyridine scaffold of interest in drug development. While a definitive, experimentally-derived pKa for this specific molecule is not prominently available in the literature, this document provides a comprehensive framework for its theoretical estimation, experimental determination, and computational prediction. By synthesizing established principles of physical organic chemistry with detailed, field-proven experimental and computational protocols, this guide serves as a robust resource for researchers aiming to characterize this molecule and its analogs, thereby enabling more informed decisions in the drug discovery pipeline.
The Significance of pKa in Modern Drug Development
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate aqueous solubility.[3][4] The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid, is arguably its most critical physicochemical parameter.[2] A molecule's ionization state affects its:
-
Solubility: The protonated, charged form of a basic compound is generally more water-soluble than the neutral form. Tailoring pKa is a key strategy for optimizing formulation and bioavailability.[5]
-
Permeability: According to the pH-partition hypothesis, only the neutral, uncharged form of a drug can passively diffuse across biological membranes. The pKa value, in conjunction with the pH of a given environment (e.g., the gut or the blood-brain barrier), determines the fraction of the drug available for absorption.[1]
-
Target Binding: Many drug-target interactions, particularly with kinases and GPCRs, involve specific ionization states. A protonated pyridine may form a crucial salt bridge with an acidic residue (e.g., aspartate or glutamate) in the protein's active site.
-
Pharmacokinetics (ADME): Ionization influences plasma protein binding, volume of distribution, and routes of elimination.
Therefore, the precise determination and understanding of the pKa of a molecule like this compound is not merely an academic exercise but a fundamental prerequisite for its rational development as a therapeutic agent.
Structural Analysis and Qualitative Basicity Prediction
The basicity of this compound is a composite of the electronic effects exerted by its three substituents on the lone pair of electrons of the pyridine nitrogen. The pKa of unsubstituted pyridine is approximately 5.2.[6] We can qualitatively predict the deviation from this value by analyzing each substituent.
-
2-Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group exerts two opposing effects:
-
-I (Inductive) Effect: Oxygen is highly electronegative and withdraws electron density through the sigma bond, decreasing basicity.
-
+M (Mesomeric) Effect: The oxygen's lone pair can donate electron density into the aromatic π-system. This effect is strongest at the ortho and para positions, increasing electron density on the ring and, consequently, the basicity of the nitrogen. Generally, for a methoxy group, the +M effect is significant.
-
-
4-Chloro Group (-Cl): The chloro group at the para position also has dual effects:
-
-I (Inductive) Effect: As a halogen, chlorine is strongly electronegative and withdraws electron density inductively, which significantly decreases the basicity of the nitrogen.[6][7]
-
+M (Mesomeric) Effect: The chlorine atom has lone pairs that can be donated to the ring, but this effect is weak for halogens and is heavily outweighed by the strong inductive withdrawal.
-
-
5-Methyl Group (-CH₃): Located at the meta position relative to the nitrogen, the methyl group is an electron-donating group.
Overall Predicted Effect: The final pKa will be a balance of these competing influences. The strong electron-withdrawing inductive effect of the 4-chloro substituent is expected to be the dominant factor, causing a significant decrease in basicity compared to pyridine. The 2-methoxy group's +M effect and the 5-methyl group's +I effect will counteract this to some degree, but are unlikely to overcome the powerful influence of the para-chloro group.
Table 1: Summary of Substituent Electronic Effects
| Substituent | Position | Inductive Effect | Mesomeric Effect | Net Effect on Basicity |
| -OCH₃ | 2 (ortho) | -I (Withdrawing) | +M (Donating) | Ambiguous, likely net donating |
| -Cl | 4 (para) | -I (Strongly Withdrawing) | +M (Weakly Donating) | Strongly Decreasing |
| -CH₃ | 5 (meta) | +I (Donating) | None | Increasing |
Methodologies for pKa Determination
Given the absence of a readily available experimental value, researchers must rely on robust experimental and computational methods for its determination.
Experimental Determination Protocols
The direct measurement of a compound's pKa remains the gold standard for accuracy. The choice of method often depends on the compound's properties, such as solubility and chromophore presence.
This classic method involves monitoring pH as a function of the volume of added titrant (a strong acid). It is highly accurate for compounds with sufficient solubility.
Principle: The pKa is the pH at which the concentrations of the protonated (conjugate acid) and neutral forms of the pyridine are equal. This corresponds to the midpoint of the titration curve.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 20% Methanol/Water) to ensure solubility.
-
Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a micro-burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).
-
Execution: Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is determined from the first derivative plot (dpH/dV vs. V), where the peak corresponds to the equivalence point. The pH at half the volume of the equivalence point is the pKa.
This method is ideal for compounds possessing a UV chromophore that changes upon protonation and can be used with very small amounts of material.
Principle: The Beer-Lambert law is applied to the spectra of the compound in solutions of varying pH. The neutral and protonated forms of the pyridine will have different molar absorptivities. By monitoring the absorbance at a specific wavelength where this difference is maximal, the ratio of the two species can be determined at each pH, allowing for the calculation of pKa via the Henderson-Hasselbalch equation.
Step-by-Step Methodology:
-
Wavelength Selection: Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated) and a highly basic solution (e.g., 0.1 M NaOH, where the molecule is fully neutral). Identify an analytical wavelength (λ_max) where the difference in absorbance is largest.
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range (e.g., from pH 1.0 to 6.0).
-
Sample Preparation: Prepare a set of solutions with a constant, low concentration of the compound (e.g., 50 µM) in each of the prepared buffers.
-
Measurement: Measure the absorbance of each solution at the chosen analytical wavelength.
-
Data Analysis: The pKa is calculated using the equation: pKa = pH + log [ (A_I - A) / (A - A_N) ] where A is the absorbance at a given pH, A_I is the absorbance of the fully protonated species, and A_N is the absorbance of the neutral species. A plot of log[(A_I - A)/(A - A_N)] vs. pH will yield a straight line with a y-intercept equal to the pKa.
Diagram 1: Experimental Workflow for UV-Vis pKa Determination
A streamlined workflow for determining pKa using UV-Vis spectrophotometry.
Computational Prediction Protocols
In silico methods provide a powerful and rapid means of estimating pKa, particularly in the early stages of discovery before a compound is synthesized.[9]
Density Functional Theory (DFT) can provide highly accurate pKa predictions by calculating the free energy change of the deprotonation reaction.[10][11][12]
Principle: The pKa is directly proportional to the Gibbs free energy of dissociation (ΔG_sol) of the conjugate acid in solution. This is calculated using a thermodynamic cycle that separates the process into gas-phase energies and solvation energies.
Step-by-Step Workflow:
-
Structure Preparation: Build 3D structures of both the neutral this compound and its N-protonated conjugate acid.
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* or the more modern M06-2X/6-311+G**).[11][13] The frequency calculation confirms a true energy minimum and provides the thermal corrections to the Gibbs free energy.
-
Solvation Energy Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation for each species in a continuum solvent model that simulates water (e.g., PCM, IEFPCM, or SMD).[12][13] This provides the solvation free energy (ΔG_solv).
-
pKa Calculation: The pKa is calculated using the equation: pKa = (ΔG_sol) / (2.303 * RT) Where ΔG_sol is the total Gibbs free energy change in solution, derived from the gas-phase energies and the solvation energies of all species in the dissociation equilibrium (BH⁺ ⇌ B + H⁺). An established experimental pKa of a reference compound (like pyridine) is often used to calibrate the calculations and reduce systematic errors.[14]
Diagram 2: DFT-Based pKa Prediction Workflow
Thermodynamic cycle workflow for accurate pKa prediction using DFT.
Conclusion and Outlook
For drug discovery and development professionals, a precise understanding of the pKa of this compound is essential for predicting its behavior in biological systems. While direct experimental data is not readily published, this guide has established a clear path forward. The compound's basicity is primarily diminished by the strong inductive withdrawal of the 4-chloro substituent, with partial mitigation from the electron-donating methoxy and methyl groups, leading to a predicted pKa significantly below that of pyridine.
To move beyond prediction, this guide provides detailed, actionable protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry, as well as a robust workflow for high-accuracy computational prediction using DFT. By applying these methodologies, researchers can confidently establish the pKa of this molecule, enabling the development of predictive structure-property relationships and the rational design of next-generation compounds with optimized ADME and target-engagement profiles.
References
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Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. Retrieved from [Link]
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Pyridines. (n.d.). Wikipedia. Retrieved from [Link]
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Naeem, S., et al. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. Retrieved from [Link]
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Campodonico, P. R., et al. (2010). Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. ACS Publications. Retrieved from [Link]
-
Basicity of substituted pyridines. (2016). Chemistry Stack Exchange. Retrieved from [Link]
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Szabó, A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Retrieved from [Link]
-
Ansari, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]
-
Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]
-
Poliak, P. (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. Retrieved from [Link]
-
Oziminski, W. P. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Poliak, P. (2018). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Retrieved from [Link]
-
The Multifaceted Role of Pyridine in Chemistry and Industry. (2025). Oreate AI Blog. Retrieved from [Link]
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Hamada, Y. (2016). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Retrieved from [Link]
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pKa Prediction. (n.d.). Rowan. Retrieved from [Link]
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Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved from [Link]
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Ibba, F., & Fochi, M. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PMC. Retrieved from [Link]
-
Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. Aalto University. Retrieved from [Link]
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An In-depth Technical Guide to the Determination of Melting and Boiling Points for Novel Pyridine Derivatives: A Case Study of 4-Chloro-2-methoxy-5-methylpyridine
Abstract
Introduction: The Significance of Physical Constants in Chemical Research
The journey of a novel compound from synthesis to application is paved with rigorous characterization. Among the most fundamental of these characterizations are the melting and boiling points. These are not mere numbers but are intrinsic properties dictated by the compound's molecular structure and the intermolecular forces that govern its solid and liquid states. For the pharmaceutical and chemical industries, an accurate determination of these points is a critical first step in quality control, substance identification, and the establishment of a compound's purity profile.[1]
4-Chloro-2-methoxy-5-methylpyridine, a substituted pyridine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its chloro, methoxy, and methyl groups on the pyridine ring will uniquely influence its physical properties. The absence of readily available experimental data for this specific isomer underscores the importance of robust and reliable methods for empirical determination.
Theoretical Framework: Understanding Phase Transitions
The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure.[2] For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature.[1] The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[3][4]
The Impact of Impurities
The presence of impurities has a predictable and informative effect on both melting and boiling points.
-
Melting Point Depression and Broadening: Impurities disrupt the regular crystalline lattice of a solid.[5][6] This disruption weakens the intermolecular forces, requiring less energy to break the solid structure. Consequently, impure substances typically exhibit a depressed (lower) and broadened melting point range compared to the pure compound.[5] This phenomenon is a cornerstone of purity assessment in organic chemistry.
-
Boiling Point Elevation: In contrast, non-volatile impurities generally elevate the boiling point of a liquid.[7] The presence of a solute lowers the vapor pressure of the solvent, meaning more energy (a higher temperature) is required for the vapor pressure to equal the atmospheric pressure.[6][7]
Estimating the Physical Properties of this compound
In the absence of direct experimental data for this compound, we can infer estimated values by examining its structural isomers for which data may be available. It is crucial to underscore that these are estimations and empirical determination remains the gold standard.
| Compound Name | Structure | Reported Melting Point (°C) | Reported Boiling Point (°C) |
| This compound | (Structure of the target compound) | Not available | Not available |
| 4-Chloro-3-methoxy-2-methylpyridine | (Structure of isomer 1) | Data not readily available in search results | Data not readily available in search results |
| 3-Chloro-2-methoxy-5-methylpyridine | (Structure of isomer 2) | Data not readily available in search results | Data not readily available in search results |
| 2-Chloro-5-methoxy-4-methylpyridine | (Structure of isomer 3) | Data not readily available in search results | Data not readily available in search results |
Note: Extensive searches did not yield specific melting or boiling point data for these isomers in the provided results. This table structure is provided for when such data becomes available.
The subtle changes in the positions of the chloro, methoxy, and methyl groups among these isomers will influence dipole moments and molecular packing in the solid state, leading to different melting and boiling points. For instance, the relative positions of the electronegative chlorine and oxygen atoms will significantly affect intermolecular interactions.
Experimental Determination of Melting Point
The following protocol outlines a robust method for determining the melting point of a solid organic compound like this compound.
Principle
A small, finely powdered sample of the compound is heated at a controlled rate in a capillary tube. The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Pre-requisite: Sample Purity
For an accurate melting point determination, the sample must be pure. Recrystallization is a fundamental technique for purifying solid organic compounds.[8][9][10]
Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.[11][12]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.[11]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by an ice bath to maximize crystal formation.[8]
-
Collection and Washing: Collect the purified crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[11][12]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.[12]
Melting Point Determination Protocol
-
Sample Preparation: Finely powder a small amount of the purified this compound.[13]
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[14][15]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[16]
-
Rapid Heating (Approximate Determination): If the melting point is unknown, heat the sample rapidly to get an approximate melting range. Allow the apparatus to cool.[14][15]
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[15][17]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the sample is completely liquefied. This is the melting range.[2]
Self-Validation and Trustworthiness
To ensure the accuracy of the melting point determination, the apparatus must be calibrated.[17][18][19]
Calibration of Melting Point Apparatus:
-
Use certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.
-
Determine the melting points of these standards using the same procedure.
-
If the observed values deviate from the certified values, create a calibration curve to correct the experimentally determined melting point of the sample.[17]
Caption: Workflow for Accurate Boiling Point Determination.
Conclusion
The determination of the melting and boiling points of a novel compound such as this compound is a foundational aspect of its chemical characterization. While direct literature values may be elusive, a combination of estimation based on structural analogs and rigorous experimental determination provides the necessary data for research and development. The protocols outlined in this guide emphasize not only the procedural steps but also the critical importance of sample purification and equipment calibration to ensure the integrity and trustworthiness of the results. By adhering to these principles, researchers can confidently establish the physical properties that are indispensable for the advancement of chemical science.
References
-
Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]
-
How To: Purify by Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
The Distillation Process: An Essential Technique for Purification and Separation. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Methods for the purification of liquids Distillation. (2016, March 9). BrainKart. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
SOP For Melting Point Calibration. (n.d.). Scribd. Retrieved from [Link]
-
Experiment 1 - Melting Points. (n.d.). University of Massachusetts. Retrieved from [Link]
-
What is the Distillation Process? (n.d.). The Chemistry Blog. Retrieved from [Link]
-
DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]
-
Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
How do melting and boiling points indicate purity? (n.d.). TutorChase. Retrieved from [Link]
-
Lab 3: Calibration of a Melting Point Apparatus. (n.d.). California State University, Bakersfield. Retrieved from [Link]
-
Melting Point Apparatus - SOP. (2020, July 20). Pharma Beginners. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
-
Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]
-
Training Tip: Boiling Point Calibration. (n.d.). StateFoodSafety. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]
-
Calibration Procedure for IA9000 Series Melting Point Apparatus. (n.d.). Cloudinary. Retrieved from [Link]
-
Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu. Retrieved from [Link]
-
Boiling Point Determination: Calibrating Thermometers. (n.d.). Studylib. Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Laboratory Equipment. Retrieved from [Link]
-
Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]
-
Checking the Calibration of Thermometers by Using Ice and Boiling Water. (n.d.). Study Rocket. Retrieved from [Link]
-
Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]
-
Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Why do impurities lower the melting point while increasing the boiling point? (n.d.). Quora. Retrieved from [Link]
-
How To Calibrate a Thermometer: Freezing and Boiling Point Methods. (2025, July 14). Food Safety Management Software. Retrieved from [Link]
-
Effect of impurities on melting and boiling points. (2021, May 2). Chemistry Stack Exchange. Retrieved from [Link]
-
Why can melting and boiling point be used as a way to check purity? (n.d.). Quora. Retrieved from [Link]
-
Calibration Of a Thermometer. (2010, April 26). YouTube. Retrieved from [Link]
-
4-Chloro-3-methoxy-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]
-
4-Chloro-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]
-
Pyridines. (n.d.). Wikipedia. Retrieved from [Link]
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Methodological & Application
Synthesis of pharmaceutical intermediates using 4-Chloro-2-methoxy-5-methylpyridine
Application Note: Strategic Synthesis of Pharmaceutical Intermediates using 4-Chloro-2-methoxy-5-methylpyridine
Executive Summary & Strategic Value
This guide details the synthetic utility of This compound (CAS: 1227578-49-5), a versatile trisubstituted pyridine scaffold.[1][2] While structurally homologous to the well-known Pantoprazole intermediate (4-chloro-3-methoxy-2-methylpyridine), this specific isomer offers a distinct electronic profile utilized in the development of next-generation agrochemicals (benzoylpyridines) and kinase inhibitors .[1][2]
The core value of this intermediate lies in its orthogonal reactivity :
-
C4-Chloride: A highly activated site for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling.[2] -
C2-Methoxy: A masked carbonyl (via hydrolysis to 2-pyridone) or a stable electron-donating group that modulates ring basicity.[2]
-
C5-Methyl: A handle for radical halogenation or oxidation, enabling side-chain extension.[1][2]
Chemical Profile & Reactivity Analysis
To design effective protocols, one must understand the electronic "push-pull" dynamics of the ring:
| Position | Substituent | Electronic Effect | Synthetic Consequence |
| C2 | Methoxy (-OMe) | +M (Resonance), -I (Inductive) | Deactivates |
| C4 | Chlorine (-Cl) | -I, +M | Primary Reactive Site. The leaving group for substitution.[1][2] Activated by the ring nitrogen. |
| C5 | Methyl (-Me) | +I (Inductive) | Provides steric bulk; prevents unwanted substitution at C5.[2] |
Expert Insight: Unlike the 3-methoxy isomer, the 2-methoxy group in this scaffold is situated ortho to the ring nitrogen.[1][2] This makes the C2-OMe susceptible to acid-catalyzed hydrolysis to the pyridone.[1][2] Therefore, acidic conditions should be avoided in early-stage couplings.[1][2]
Application Workflows
The following diagram illustrates the three primary divergent pathways for this scaffold.
Figure 1: Divergent synthetic pathways.[1][2] Pathway A is the most common for generating pharmaceutical active ingredients (APIs).[2]
Detailed Protocol: Thioether Formation
This protocol describes the coupling of this compound with a substituted thiophenol.[1][2] This linkage mimics the core architecture of proton pump inhibitors and certain bactericides.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: 4-Fluorothiophenol (1.1 equiv) - Model nucleophile[1][2]
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv)[2] -
Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) - High boiling polar aprotic is essential.[2]
-
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Methodology
-
Preparation:
-
Charge a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.
-
Add This compound (5.0 g, 31.7 mmol) and
(8.76 g, 63.4 mmol). -
Purge the flask with nitrogen for 5 minutes.
-
-
Addition:
-
Add anhydrous DMF (50 mL) via syringe. Stir to form a suspension.
-
Add 4-Fluorothiophenol (3.7 mL, 34.9 mmol) dropwise over 5 minutes. Caution: Thiols have a potent stench; use bleach in the trap.
-
-
Reaction:
-
Work-up:
-
Cool to room temperature.
-
Pour the mixture into Ice Water (200 mL) with vigorous stirring. The product often precipitates as a solid.
-
If Solid: Filter, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.[2]
-
If Oil: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL), dry over
, and concentrate.
-
-
Purification:
-
Recrystallization from Ethanol/Water is usually sufficient.
-
Yield Expectation: 85–92%.
-
Quantitative Data & QC Specifications
When sourcing or synthesizing this intermediate, adhere to these specifications to ensure downstream success.
| Parameter | Specification | Analytical Method | Notes |
| Appearance | White to Off-white Solid | Visual | Yellowing indicates oxidation of the methyl group or N-oxide formation.[1][2] |
| Purity | > 98.0% | HPLC (254 nm) | Critical: Impurities often include the 4-hydroxy analog (hydrolysis product).[2] |
| Water Content | < 0.5% | Karl Fischer | Moisture inhibits |
| 1H NMR Identity | Conforms | DMSO- | Characteristic singlets: ~3.8 ppm (OMe), ~2.1 ppm (Me).[2] |
Troubleshooting & Optimization
-
Problem: Low conversion in
reaction. -
Problem: Hydrolysis of the 2-Methoxy group.
-
Problem: Formation of Disulfides (Dimer of thiol).
References
-
Benzoylpyridine Derivatives: Patent WO2005041663A1. Bactericide composition and method of controlling plant disease. (Describes the use of this compound as "Compound No. 24").[1][2]
-
General Pyridine Reactivity: Nucleophilic Substitution in Pyridines. Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. Wiley.
-
Related Scaffold Synthesis: Synthesis of Pantoprazole Intermediates. (Providing context on the 3-methoxy vs 2-methoxy isomerism).
Sources
Suzuki-Miyaura coupling protocols with 4-Chloro-2-methoxy-5-methylpyridine
An In-Depth Guide to Suzuki-Miyaura Coupling Protocols with 4-Chloro-2-methoxy-5-methylpyridine
For researchers and professionals in drug development, the synthesis of substituted pyridines is a cornerstone of molecular construction. These heterocycles are prevalent scaffolds in a vast array of pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, offering mild conditions and broad functional group tolerance.[1][2] This guide provides a detailed examination of the application of Suzuki-Miyaura coupling to a specific, and often challenging, substrate: this compound.
The primary challenge in coupling aryl chlorides lies in the strength and low reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[3] The oxidative addition of the aryl chloride to the palladium(0) catalyst is typically the rate-determining step and requires carefully selected, highly active catalytic systems.[4][5] This note will explore the mechanistic underpinnings, optimal reaction components, and detailed protocols to successfully couple this valuable building block.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-chlorine bond of the this compound. This step oxidizes the palladium center from Pd(0) to Pd(II) and is often the most challenging step for aryl chlorides.[3][7] The use of electron-rich and sterically bulky phosphine ligands on the palladium catalyst is crucial, as they increase the electron density at the metal center, thereby promoting this difficult oxidative addition.[8][9]
-
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This process requires activation of the organoboron species by a base.[10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[11][12][13]
-
Reductive Elimination : This is the final, product-forming step. The two organic groups on the Pd(II) complex couple, forming a new carbon-carbon bond and the desired biaryl product. In this process, the palladium center is reduced from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the cycle.[3][6]
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is adapted from established methods for coupling challenging heteroaryl chlorides and represents a robust starting point for optimization. [9][14] Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or 2-MeTHF
-
Reaction vessel (e.g., oven-dried Schlenk tube or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 157.6 mg), the desired boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424.6 mg).
-
Catalyst Addition : In a separate vial, weigh the Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the Schlenk tube.
-
Inert Atmosphere : Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane (e.g., 3-5 mL) via syringe.
-
Reaction : Place the sealed tube in a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the starting material is consumed.
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and add water (20 mL).
-
Extraction : Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired coupled product.
Protocol 2: Procedure using an Air-Stable Palladium Pre-catalyst
This protocol utilizes a modern, air-stable palladium pre-catalyst, simplifying the reaction setup as weighing can be done in air.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
SPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction vessel, stirrer, heating source, and inert gas as in Protocol 1.
Procedure:
-
Reagent Addition : To a reaction vial with a stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the SPhos Pd G3 Precatalyst (0.02 equiv).
-
Inert Atmosphere : Seal the vial with a septum cap, and purge with an inert gas for 5-10 minutes.
-
Solvent Addition : Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction : Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Workup and Purification : Follow steps 6-9 from Protocol 1.
Troubleshooting and Key Considerations
-
Low Conversion : If the reaction stalls, this often points to inefficient oxidative addition or catalyst deactivation. Consider increasing the temperature, using a more electron-rich ligand (e.g., RuPhos), or switching to a stronger base like K₃PO₄ in an anhydrous solvent.
-
Protodeboronation : The replacement of the boronic acid group with a hydrogen atom is a common side reaction, particularly with heteroaryl boronic acids or under prolonged heating with aqueous base. [2]Using a higher concentration, a less aqueous solvent system, or a milder base like KF can sometimes mitigate this issue. [15]* Homocoupling (Glaser Coupling) : Dimerization of the boronic acid can occur. This is often a sign of oxygen in the reaction system or catalyst issues. Ensure thorough degassing of solvents and proper inert atmosphere techniques.
-
Reagent Quality : The purity of reagents is critical. Boronic acids can dehydrate to form boroxines, which can affect stoichiometry. Ensure bases are finely powdered and anhydrous where required.
By carefully selecting the catalytic system and reaction conditions based on the principles outlined, researchers can effectively utilize the powerful Suzuki-Miyaura reaction for the synthesis of complex molecules derived from this compound, paving the way for new discoveries in medicinal chemistry and materials science.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrRBC-3z47WbrtTG5DM17R_iNqBImw79jT83r9_B_C5fGbRniBWp8PVTcV_tkUDTnaL0WxtwBa1iykFpzytaRBFWdVqFWtYIwFyqJ_y5MX8GofJr9Chc_Y47qjiPO2WMVmnR3eVV5yqSIIrbJYQCbRxmwsHrHRGcqZd_rZWtOmPV17KdGE-jsFQ76YF0Fc7Aw9slhwpGu97OHxTUTF_je-Y6uzM6BFdJv6En1C_LdmpXP6OZgi3-798pu5IzEld4n3wmAIh36WtYLMJBPJjA7K-Es4Cfw1oQK-ZX_0F2v1SrA85g==
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLguCxS9aXelHJvnZQ2bp5P9fNBXOz4mvR8lXzxtQy04vizeUfoXOtbz3M-drlZ2wNgkGCWudBEloA6OOKLJjKGT5Iuuq2TyYBN8T72yHJdwrzcumvC2muUa5Pk7AKxciRBkn97KbgHBhUkXz6IPmfRwpCyfUmfZvf_DtYFvw6BUNcFh_9MHb2Mw==
- Suzuki reaction - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.org/wiki/Suzuki_reaction
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals. (n.d.). Retrieved from https://www.tcichemicals.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ACS Catalysis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRAF-qmGi9UO0B7eaY1cwhWekfDRQvIaS5_BI60df7aoo-OgHeXI1ocppEjL_0bVHbhs9nWt9NDIwtaYx6eTHLuggYQBbXKHH_jZMjE_ZIq0IQaddRl1tEV1n2blxizTyfJ8nAw65f_JR0q3UiHLl-0ehUhcKMiPOeb90fwdz1dAvuR2Fd0RMAhyNWvV3AULfoVczTBzK5ECj0jCaB6ORpK9PfLkcVm2YNkvTsy-zVTAfFVRpbVCnVjOH1CyWcbXDUesix5tyO_Q==
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.). Retrieved from https://www.benchchem.com/blog/a-comparative-guide-to-base-selection-in-suzuki-cross-coupling-reactions/
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from https://nrochemistry.com/suzuki-coupling/
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.). Retrieved from https://pubs.acs.org/doi/10.1021/ja0112110
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from https://www.youtube.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6u90ffdG1Wrs1O4n3QiLeVXQIBgsRqIbT_Ig4nonnPJ7ZeIlyX8mWxrVss4bcPaclfO2Eh6VRA1aA7gvMjyzKdwi_QiO9PgwmzQjReArmP6Z3qKJBgNurOJoTG_sh340V7ANQh5c23mbUioM=
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? - ResearchGate. (2021). Retrieved from https://www.researchgate.net/post/What_can_i_use_as_a_solvent_and_base_in_a_suzuki_reaction_with_a_sensitive_amide_in_the_core
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. (1999). Retrieved from https://www.semanticscholar.org/paper/The-Palladium-Catalysed-Suzuki-Coupling-of-2-and-Lohse/4709d8469956417742d4508a8e18f87053e199f3
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). Retrieved from https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1022&context=macdonald-pubs
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from https://pubs.acs.org/doi/10.1021/jo060943o
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved from https://www.mdpi.com/1420-3049/24/22/4042
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. (n.d.). Retrieved from https://pubs.acs.org/doi/10.1021/ja046377t
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2673030/
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem. (n.d.). Retrieved from https://www.benchchem.com/blog/a-comparative-guide-to-palladium-catalysts-for-suzuki-coupling-of-chloropyrimidines/
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. (n.d.). Retrieved from https://pubs.acs.org/doi/10.1021/ol0700878
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. (2020). Retrieved from https://pubs.acs.org/doi/10.1021/acs.oprd.0c00439
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from https://eprints.whiterose.ac.uk/167735/1/Solvent%20effects%20in%20palladium%20catalysed%20cross-coupling%20reactions.pdf
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from https://pubs.acs.org/doi/10.1021/jo020299b
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.). Retrieved from https://www.organic-chemistry.org/abstracts/lit2/628.shtm
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_265147983
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004278/
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016). Retrieved from https://pubs.acs.org/doi/10.1021/acs.orglett.6b02008
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-diverse-chloro-pyridines_fig2_343469888
- Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014). Retrieved from https://www.researchgate.net/post/Which_conditions_are_favorable_for_the_efficient_Suzuki_coupling
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Retrieved from https://www.fishersci.se/se/en/technical-support/fisher-scientific-products-services/chemistry/organic-chemistry-world/suzuki-miyaura-cross-coupling.html
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Retrieved from https://www.youtube.
- Suzuki-Miyaura Cross-Coupling Reagents - Sigma-Aldrich. (n.d.). Retrieved from https://www.sigmaaldrich.
- Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry. (n.d.). Retrieved from https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_0110.pdf
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic C-H Activation of 4-Chloro-2-methoxy-5-methylpyridine
Executive Summary
Target Molecule: 4-Chloro-2-methoxy-5-methylpyridine (CAS: Various/Analogous) Primary Application: Late-stage functionalization of kinase inhibitor intermediates and agrochemical scaffolds. The Challenge: This trisubstituted pyridine core presents a unique regiochemical puzzle. The electron-rich methoxy group (C2) and the electron-withdrawing chlorine (C4) create conflicting electronic biases, while the 5-methyl group imposes steric constraints. Conventional electrophilic aromatic substitution (SEAr) is ineffective due to the electron-deficient nature of the pyridine ring. The Solution: This guide details three distinct C-H activation pathways:
-
C6-H Radical Alkylation (Minisci): Exploiting the electron-deficient nature of the protonated pyridine.
-
C6-H Direct Arylation (Pd-Catalyzed): Utilizing N-oxide activation to overcome electronic deactivation.
-
Lateral C(sp³)-H Activation: Functionalizing the 5-methyl group via lithiation.
Part 1: Reactivity Profiling & Mechanistic Logic
Before attempting synthesis, one must map the steric and electronic landscape of the substrate.
The Steric-Electronic Map
The substrate, this compound, possesses two distinct types of C-H bonds available for activation: the aromatic C(sp²)-H bonds at C3 and C6, and the benzylic C(sp³)-H bonds at C5-Me.
-
C3 Position (Blocked/Deactivated): Located between the 2-OMe and 4-Cl groups. This position is sterically occluded ("steric well") and electronically shielded. Direct metalation here is thermodynamically unfavorable compared to C6.
-
C6 Position (The "Golden" Site): This is the most accessible aromatic site. It is ortho to the pyridine nitrogen (directing ability) and adjacent to the 5-methyl group (moderate steric bulk). It is the primary target for radical and metal-catalyzed ring functionalization.
-
C5-Methyl Group (Lateral Site): The protons on the methyl group are acidified by the electron-deficient pyridine ring (pKa ~29-32). They are susceptible to lateral lithiation using strong bases.
Figure 1: Reactivity landscape of this compound indicating accessible and blocked sites.
Part 2: Experimental Protocols
Protocol A: C6-H Alkylation via Minisci Reaction
Objective: Introduction of alkyl groups (primary/secondary) at the C6 position. Mechanism: Nucleophilic radical attack on the protonated pyridine ring. The radical is generated via silver-catalyzed oxidative decarboxylation of carboxylic acids.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Alkyl Carboxylic Acid (R-COOH): 2.0 - 3.0 equiv
-
Catalyst: AgNO₃ (0.2 equiv)
-
Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)
-
Solvent: 10% TFA in Dichloromethane (DCM) / Water biphasic mix or pure Water/Acetonitrile depending on solubility.
-
Temperature: 50-70 °C
Step-by-Step Procedure:
-
Solution Preparation: In a sealable pressure tube, dissolve the pyridine substrate (1.0 mmol) in a mixture of DCM (2 mL) and Water (2 mL). Add Trifluoroacetic acid (TFA, 0.5 mL) to protonate the pyridine nitrogen (critical for activating the ring towards nucleophilic radicals).
-
Reagent Addition: Add the carboxylic acid (3.0 mmol) and AgNO₃ (0.2 mmol).
-
Initiation: Add (NH₄)₂S₂O₈ (2.0 mmol) in one portion.
-
Reaction: Seal the tube and heat to 60 °C with vigorous stirring. Evolution of CO₂ gas will be observed.
-
Monitoring: Monitor by TLC or LCMS every hour. Reaction typically completes in 2-4 hours.
-
Workup: Cool to room temperature. Neutralize with sat. NaHCO₃ (careful, gas evolution). Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Mechanistic Note: The 2-OMe group exerts a +M effect, but protonation of the N turns the ring highly electron-deficient. The radical attacks C6 exclusively as it is the most accessible position ortho to the activating nitrogen.
Protocol B: C6-H Arylation via N-Oxide Activation (Fagnou Conditions)
Objective: Installing an aryl group at C6. Mechanism: The "Fagnou activation" strategy involves oxidizing the pyridine to the N-oxide. The N-oxide oxygen coordinates Pd(II), directing C-H activation to the ortho (C6) position via a concerted metalation-deprotonation (CMD) pathway.
Phase 1: N-Oxidation
-
Dissolve substrate (1.0 equiv) in DCM.
-
Add m-CPBA (1.2 equiv) at 0 °C. Warm to RT and stir overnight.
-
Wash with NaHCO₃/Na₂S₂O₃ to remove excess oxidant. Isolate N-oxide.
Phase 2: Pd-Catalyzed C-H Arylation Materials:
-
Substrate: Pyridine N-oxide intermediate (1.0 equiv)
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(tBu)₃-HBF₄ (10 mol%) or DavePhos
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene (anhydrous)
-
Temp: 110 °C
Step-by-Step:
-
Glovebox/Schlenk: In a dry vial, combine N-oxide (0.5 mmol), Ar-Br (0.6 mmol), Pd(OAc)₂ (5.6 mg), Ligand (10 mol%), and K₂CO₃ (138 mg).
-
Solvent: Add anhydrous Toluene (2 mL).
-
Heating: Seal and heat at 110 °C for 16 hours.
-
Workup: Filter through Celite, concentrate.
-
Deoxygenation (Optional but recommended): If the final target is the pyridine (not N-oxide), treat the crude product with PCl₃ (2.0 equiv) in CHCl₃ at reflux for 2 hours to reduce the N-oxide back to the pyridine.
Protocol C: Lateral Lithiation of the 5-Methyl Group
Objective: Functionalizing the benzylic carbon (C5-CH₃ → C5-CH₂-E). Mechanism: Strong base (LDA) deprotonates the acidic benzylic protons. The resulting carbanion is stabilized by the electron-deficient pyridine ring.
Materials:
-
Substrate: this compound
-
Base: Lithium Diisopropylamide (LDA) (freshly prepared or commercial 2.0 M)
-
Electrophile: Alkyl halide, Aldehyde, or DMF.
-
Solvent: Anhydrous THF
-
Temp: -78 °C
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous THF (5 mL/mmol).
-
Base Addition: Cool THF to -78 °C. Add LDA (1.1 equiv).
-
Substrate Addition: Add the pyridine substrate (dissolved in minimal THF) dropwise to the LDA solution.
-
Observation: A color change (often deep red or orange) indicates formation of the benzylic anion.
-
Time: Stir at -78 °C for 30-45 minutes.
-
-
Electrophile Trapping: Add the electrophile (e.g., MeI, BnBr, Benzaldehyde) (1.2 equiv) dropwise.
-
Warming: Allow the mixture to warm slowly to 0 °C over 2 hours.
Troubleshooting:
-
Issue: Attack at C6 (Ring Lithiation) instead of C5-Me.
-
Fix: If C6 lithiation competes, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and less nucleophilic, favoring the removal of the accessible benzylic proton over ring attack.
Part 3: Decision Matrix & Optimization
Use the following logic flow to select the correct protocol for your target modification.
Figure 2: Decision matrix for selecting the optimal C-H activation protocol.
Optimization Table
| Parameter | Protocol A (Minisci) | Protocol B (Pd-Arylation) | Protocol C (Lateral Lithiation) |
| Key Variable | Acid Equivalents | Ligand Sterics | Base Choice |
| Common Pitfall | Over-alkylation (di-substitution) | C2-OMe coordination poisoning | Ring Lithiation (C6-Li) |
| Fix | Control temp (50°C) & stop early | Use bulky P(tBu)3; High Temp | Use LiTMP; Maintain -78°C |
| Solvent | DCM/H2O (Biphasic) | Toluene (Anhydrous) | THF (Anhydrous) |
References
-
Campeau, L.-C., & Fagnou, K. (2006). "Palladium-Catalyzed C-H Activation of Pyridine N-Oxides." Chemical Communications. Link
-
Sadler, S. A., et al. (2014). "Iridium-catalyzed C-H borylation of pyridines." Organic & Biomolecular Chemistry. Link
-
Duncton, M. A. (2011). "Minisci reactions: Versatile C-H functionalization for medicinal chemists." MedChemComm. Link
-
Schlosser, M. (2005).[3] "The 2-Methylpyridine (α-Picoline) Story: A Case Study in Regioselective Metallation." European Journal of Organic Chemistry.[4] Link
-
Hartwig, J. F. (2012). "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations." Accounts of Chemical Research. Link
Sources
Troubleshooting & Optimization
Technical Support: Optimizing 4-Chloro-2-methoxy-5-methylpyridine Functionalization
Executive Summary
You are likely working with 4-chloro-2-methoxy-5-methylpyridine (CAS: 108963-96-8 or related salts), a scaffold critical in the synthesis of Proton Pump Inhibitors (PPIs) like Rabeprazole.
The Core Conflict: This substrate presents a chemical paradox. The 2-methoxy group (EDG) deactivates the ring, making the 4-chloro position sluggish toward Nucleophilic Aromatic Substitution (
This guide provides the protocols and mechanistic insights required to navigate this stability/reactivity trade-off.
Module 1: The "Pyridone" Impurity (O-Demethylation)
Symptom:
Your LC-MS shows a persistent impurity with a mass of [M-14] relative to the starting material (or product), and NMR shows a broad singlet exchangeable proton (
The Mechanism:
The 2-methoxy group is an imidate ether. Under acidic conditions (or high temperatures with nucleophilic halides), the pyridine nitrogen becomes protonated (or alkylated). This activates the methyl group of the ether for nucleophilic attack (
Troubleshooting Protocol:
| Variable | Recommendation | The "Why" (Causality) |
| pH Control | Strictly Basic/Neutral | Acid protonates the pyridine N, lowering the activation energy for demethylation. Avoid aqueous acidic workups if possible. |
| Nucleophiles | Avoid Halide Salts at High T | Halides (I⁻, Br⁻) can attack the methyl group of the 2-OMe via |
| Solvent | Aprotic Polar (DMSO/DMF) | Protic solvents (MeOH, EtOH) can facilitate proton transfer. If using alcohols, ensure the mixture remains basic.[1] |
Module 2: The "Sluggish Substitution" Standoff
Symptom: Low conversion of the 4-Cl starting material despite prolonged heating.
The Mechanism: Unlike 4-chloropyridine, your substrate has a 2-OMe and 5-Me group. Both are electron-donating (by resonance and induction, respectively). This increases electron density at the C4 position, raising the LUMO energy and repelling nucleophiles.
Decision Tree:
-
Scenario A: Strong Nucleophiles (Thiols/Thiolates)
-
Approach: Classical
works. The sulfur is nucleophilic enough to overcome the electronic deactivation. -
Conditions:
or NaOH in wet DMF/DMSO at 50–80°C.
-
-
Scenario B: Weak Nucleophiles (Amines/Anilines)
-
Approach:Do NOT force
. High temps (>120°C) will cause demethylation before substitution. -
Conditions: Switch to Buchwald-Hartwig Cross-Coupling . Palladium inserts into the C-Cl bond regardless of the ring's electron density.
-
Module 3: Competitive Substitution (The "Methoxy Scramble")
Symptom: Formation of a byproduct where the 4-Cl is replaced by a methoxy group instead of your intended nucleophile.[2]
The Mechanism: If you use Sodium Methoxide (NaOMe) as a base in Methanol, the methoxide ion competes with your nucleophile. Since the ring is deactivated, the smaller methoxide often reacts faster than bulky amines.
Corrective Action:
-
Base: Switch to KOtBu (sterically hindered) or inorganic bases like
. -
Solvent: Use Isopropanol or t-Amyl alcohol if a protic solvent is required; otherwise, stick to Toluene or Dioxane.
Visualizing the Reaction Landscape
The following diagram maps the critical pathways. Your goal is to navigate the Green Path while actively suppressing the Red Paths .
Caption: Reaction pathway map highlighting the target substitution (Green) versus the two primary failure modes: Demethylation (Red) and Competitive Substitution (Yellow).
Standardized Protocols
Protocol A: Thiol Substitution (
)
Best for: Benzimidazole thiols (Rabeprazole synthesis) or alkyl thiols.
-
Preparation: Charge reaction vessel with This compound (1.0 equiv) and Benzimidazole-2-thiol (1.1 equiv).
-
Solvent/Base: Add NaOH (2.0 equiv) dissolved in minimal water, then dilute with Ethanol or DMSO (10V).
-
Note: Biphasic conditions (Water/DCM) with a Phase Transfer Catalyst (TBAB) are also effective and milder.
-
-
Reaction: Heat to 50–60°C . Monitor by HPLC.
-
Stop Condition: Do not exceed 80°C. If conversion stalls, add more thiol, not heat.
-
-
Workup: Adjust pH to ~8.0 with Acetic Acid (carefully!) to precipitate the product. Do not acidify below pH 7.
Protocol B: Amine Coupling (Buchwald-Hartwig)
Best for: Primary/Secondary amines, Anilines.
-
Catalyst System:
-
Precursor:
(1-2 mol%) or . -
Ligand: BINAP (for primary amines) or Xantphos (for difficult substrates). Bidentate ligands are crucial to prevent catalyst poisoning by the pyridine nitrogen.
-
-
Base:
(2.0 equiv) or NaOtBu (1.5 equiv). -
Solvent: Anhydrous Toluene or 1,4-Dioxane .
-
Procedure:
-
Degas solvent with
for 15 mins (Critical: Oxygen kills the catalyst). -
Add Substrate, Amine (1.2 equiv), Base, and Catalyst system.[3]
-
Heat to 90–100°C for 4–12 hours.
-
-
Filtration: Filter through Celite while hot to remove Pd black.
Experimental Decision Matrix
Use this flow to select the correct methodology for your specific nucleophile.
Caption: Workflow logic for selecting reaction conditions based on nucleophile strength and steric properties.
References
-
Synthesis of Rabeprazole Intermediates
-
Title: Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds.[4]
- Source: P
- URL
-
-
Buchwald-Hartwig on Pyridines
- Title: Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
-
Source: BenchChem Application Notes.[5]
-
Demethylation Mechanisms
-
General
Kinetics:
Sources
- 1. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. asianjpr.com [asianjpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Overcoming steric hindrance in 4-Chloro-2-methoxy-5-methylpyridine reactions
Topic: Overcoming Steric & Electronic Barriers in C4-Functionalization
Executive Summary: The "Dead Zone" Challenge
You are likely here because standard protocols for 4-chloropyridines are failing on 4-Chloro-2-methoxy-5-methylpyridine . This substrate presents a deceptive "double-lock" mechanism against reactivity, specifically at the C4 position:
-
Steric Blockade (C5-Methyl): The methyl group at C5 is ortho to the chlorine. Unlike a proton, this bulk inhibits the approach of the palladium catalyst during oxidative addition and sterically crowds the transition state during transmetalation.[1]
-
Electronic Deactivation (C2-Methoxy): While the pyridine nitrogen withdraws electron density (activating C4), the methoxy group at C2 is a strong resonance donor (+R). This pushes electron density into the ring, rendering the C4-Cl bond significantly less electrophilic than in a bare 4-chloropyridine.
This guide provides the "battering ram" protocols—specialized catalytic systems designed to breach this specific steric/electronic fortification.
Interactive Troubleshooting & FAQs
Scenario A: Suzuki-Miyaura Coupling
User Question: "I’m trying to couple a phenylboronic acid to the C4 position using Pd(PPh3)4 and Na2CO3, but I’m seeing <5% conversion after 24 hours. Is the catalyst dead?"
Scientist Answer:
The catalyst isn't dead; it's just too small and electron-poor. Triphenylphosphine (
The Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands). You need a ligand that is electron-rich (to boost oxidative addition against the OMe deactivation) and bulky yet flexible (to accommodate the 5-Me group).
-
Recommended Ligand: SPhos or XPhos .
-
Why? SPhos interacts with the Pd center to form a monoligated
species, which is highly active.[1] The ligand's bulk actually promotes reductive elimination, which is often the rate-determining step for hindered substrates.
Protocol 1: High-Steric Suzuki Coupling
| Component | Reagent | Equivalents | Notes |
| Substrate | This compound | 1.0 | |
| Boronic Acid | Aryl-B(OH)2 | 1.5 | Excess required due to potential protodeboronation. |
| Catalyst | Pd(OAc)2 + SPhos | 0.05 / 0.10 | 1:2 ratio. Pre-stir in solvent for 5 mins. |
| Alt. Catalyst | Pd-SPhos G4 | 0.02 - 0.05 | Pre-formed precatalysts are superior for reproducibility. |
| Base | K3PO4 (3.0 M aq) | 3.0 | Anhydrous bases often fail here; water is needed for the boron-ate complex. |
| Solvent | Toluene or 1,4-Dioxane | [0.2 M] | Biphasic system works best. |
| Temp/Time | 100°C (Oil bath) | 12-18 h | Vigorous stirring is critical. |
Scenario B: Buchwald-Hartwig Amination
User Question: "I need to install a morpholine ring at C4. Standard SNAr (heating in DMF with base) gave me a black tar and no product. Why?"
Scientist Answer: SNAr is effectively dead for this molecule. The C2-methoxy group deactivates the ring too much for a clean nucleophilic attack, and the C5-methyl group blocks the trajectory of the incoming amine. Forcing conditions (high heat/strong base) only lead to decomposition (the "black tar").
The Solution: Pd-Catalyzed Amination with BrettPhos. For primary amines, use BrettPhos .[2] For secondary amines (like morpholine), RuPhos is the gold standard for hindered halides.[1]
Protocol 2: Sterically Demanding C-N Coupling
-
Catalyst: Use RuPhos Pd G4 (2-5 mol%). This precatalyst ensures immediate generation of the active
species even at lower temperatures. -
Base: NaOtBu (Sodium tert-butoxide) or LiHMDS . Strong, soluble bases are required.[1]
-
Solvent: t-Amyl alcohol or THF .
-
Temperature: 80°C. Do not overheat; RuPhos is thermally sensitive above 110°C over long periods.
Strategic Visualization
Diagram 1: The Steric & Electronic Battlefield
This diagram maps the competing forces on the pyridine ring that you must overcome.
Caption: The "Pincer" Effect: C5 steric bulk physically hinders the catalyst, while C2 electronic donation reduces the chemical drive for reaction.[1]
Diagram 2: Decision Tree for Reaction Optimization
Follow this logic flow to select the correct catalytic system.
Caption: Workflow for ligand selection based on nucleophile type, specifically tailored for hindered pyridine substrates.
Advanced Troubleshooting: The "Nuclear Options"
If the standard Buchwald/Suzuki protocols fail, consider these advanced modifications.
Issue: Protodehalogenation (Hydrodechlorination)
-
Symptom: You isolate the product where Cl is replaced by H (4-H-2-methoxy-5-methylpyridine).
-
Cause: The reaction is stalling after oxidative addition. The Pd-center is grabbing a hydride (likely from the solvent or beta-hydride elimination from the ligand) instead of transmetalating.
-
Fix:
-
Solvent Switch: Move away from alcohols or dioxane. Use Toluene or DME (Dimethoxyethane).
-
Increase Concentration: Run the reaction at 0.5 M - 1.0 M . Higher concentration favors the bimolecular transmetalation step over unimolecular side reactions.
-
Issue: "Stuck" Intermediate (No Reaction)
-
Symptom: Starting material is consumed, but no product forms.[1] LCMS shows a heavy mass corresponding to the Pd-complex.
-
Cause: The 5-methyl group is preventing the reductive elimination step. The two organic pieces are on the metal, but they can't "squeeze" together to leave.[1]
-
Fix:
-
Smaller Ligand Variant: If XPhos (very bulky) fails, try SPhos (slightly smaller).
-
Temperature Spike: Briefly heat the reaction to 120°C or use Microwave irradiation to overcome the activation energy barrier for reductive elimination.
-
References & Grounding
-
SPhos/XPhos Utility: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research.[3] Link[1]
-
Buchwald-Hartwig Guide: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link[1]
-
Steric Hindrance in Pyridines: Dorel, R., et al. (2019).[1] The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie. Link[1]
-
Precatalyst G3/G4 Advantages: Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[2] Link
Sources
Technical Support Center: Troubleshooting Low Conversion Rates with 4-Chloro-2-methoxy-5-methylpyridine
Welcome to the technical support center for 4-Chloro-2-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its use in chemical synthesis, particularly focusing on troubleshooting low conversion rates. The information provided herein is based on established chemical principles and practical field experience to ensure you can optimize your reaction outcomes.
I. Understanding the Reagent: Key Characteristics of this compound
This compound is a substituted pyridine derivative frequently employed as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is primarily dictated by the interplay of the electron-withdrawing chloro group and the electron-donating methoxy and methyl groups on the pyridine ring. The pyridine nitrogen itself can also play a crucial role, sometimes acting as a ligand to metal catalysts, which can influence reaction pathways.[2]
Understanding these electronic and steric factors is fundamental to troubleshooting reactions involving this compound. Low conversion rates often stem from suboptimal reaction conditions that fail to adequately address the specific reactivity of this molecule.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered when using this compound.
Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is showing low to no conversion. What are the likely causes and how can I fix it?
Low yields in cross-coupling reactions are a frequent challenge.[3] Several factors related to the reactants, catalyst, and reaction environment can be at play.
Potential Cause 1: Catalyst Inactivation or Insufficient Activity
The nitrogen atom in the pyridine ring of your starting material can coordinate with the palladium catalyst, potentially forming inactive species that hinder the catalytic cycle.[2] Additionally, the carbon-chlorine bond in 2-chloropyridines is stronger and less reactive than corresponding bromides or iodides, making the initial oxidative addition step more challenging.[2][4]
Troubleshooting Steps:
-
Ligand Selection: For electron-rich heterocyclic compounds, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle.[5]
-
Catalyst Choice: Ensure you are using a fresh, high-quality palladium catalyst. Pd(0) sources can be sensitive to air and moisture.[4] Consider using a more stable Pd(II) precatalyst.
-
Catalyst Loading: While a typical starting point is 1-5 mol%, you may need to systematically increase the catalyst loading if you observe a sluggish reaction.
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to palladium aggregation and catalyst decomposition.[3] Ensure an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1.[3]
Potential Cause 2: Inadequate Reaction Conditions
The choice of base, solvent, and temperature are critical and interdependent variables in cross-coupling reactions.
Troubleshooting Steps:
-
Base Selection: The base plays a role beyond just being a proton scavenger.[5] Its strength and solubility can significantly impact the reaction rate. For Suzuki couplings, consider switching from common bases like K₂CO₃ to stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄, especially if your boronic acid is prone to decomposition.[6]
-
Solvent System: Ensure your solvents are anhydrous and properly degassed.[3] Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[3] Common solvent systems include toluene, dioxane, or THF, often with a co-solvent like water for Suzuki reactions.
-
Temperature Optimization: Many cross-coupling reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve conversion. However, excessive heat can lead to catalyst decomposition and side reactions.[3]
-
Degassing: Thoroughly degas your reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]
Q2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?
Byproduct formation directly competes with your desired reaction, leading to lower yields and complicating purification.
Potential Cause 1: Homocoupling
In Suzuki reactions, the homocoupling of the boronic acid reagent is a common side reaction, often exacerbated by the presence of oxygen.[5]
Troubleshooting Steps:
-
Rigorous Degassing: As mentioned previously, ensure your reaction setup is strictly under an inert atmosphere.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[5]
-
Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway.[5]
Potential Cause 2: Protodeboronation (in Suzuki reactions)
Pyridylboronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[2]
Troubleshooting Steps:
-
Anhydrous Conditions: If possible, consider running the reaction under anhydrous conditions with a non-aqueous base.
-
Base Selection: Use a weaker base if compatible with your reaction, or a base with lower water content.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the boronic acid is exposed to protic conditions.
Potential Cause 3: Dehalogenation
The chloro group can be reduced to a hydrogen, leading to a dehalogenated byproduct. This can be caused by certain bases or solvents acting as hydride sources.[3]
Troubleshooting Steps:
-
Choice of Base and Solvent: If dehalogenation is a significant issue, consider switching from amine or alcohol-containing reagents to carbonate or phosphate bases and aprotic solvents.[3]
Q3: My reaction appears to stall before completion. What should I investigate?
A stalled reaction suggests that one of the components has been consumed or has become inactive.
Troubleshooting Steps:
-
Reagent Purity: Impurities in your starting materials, including this compound, can poison the catalyst.[4] Ensure the purity of all reagents. Recrystallization or column chromatography of starting materials may be necessary.
-
Catalyst Stability: The formation of a black precipitate, often called "palladium black," indicates catalyst decomposition.[4] This can be caused by impurities, inappropriate solvent choice, or incorrect temperature.
-
Moisture and Air Sensitivity: Re-evaluate your experimental setup to ensure it is rigorously free of air and moisture.[7] Even trace amounts can have a significant impact over the course of the reaction.
-
Incremental Addition: If you suspect a reagent is unstable under the reaction conditions, consider adding it portion-wise or via a syringe pump over the course of the reaction.
III. Experimental Protocols and Data Presentation
To aid in your troubleshooting efforts, the following sections provide a general experimental workflow and a table summarizing key reaction parameters for a generic cross-coupling reaction.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere.[8]
-
Reagent Preparation: To a reaction flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Degassing: Sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst and ligand under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC-MS, LC-MS).[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform an appropriate aqueous work-up to remove the base and other inorganic salts. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Table of Key Reaction Parameters for Optimization
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 1-5 mol% | Can be increased for less reactive substrates. |
| Ligand | Buchwald-type, NHC | Bulky, electron-rich ligands are often preferred. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger, non-nucleophilic bases can improve rates. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed. |
| Temperature | 80-120 °C | Higher temperatures can increase reaction rates but also decomposition.[6] |
| Concentration | 0.1 - 1.0 M | Can influence reaction kinetics. |
IV. Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in cross-coupling reactions involving this compound.
Caption: A decision-tree for troubleshooting low reaction conversion.
V. Concluding Remarks
Troubleshooting low conversion rates with this compound requires a systematic and logical approach. By carefully considering the interplay of the catalyst system, reaction conditions, and reagent purity, researchers can significantly improve reaction outcomes. This guide provides a framework for identifying and addressing the most common pitfalls. Remember that each reaction is unique, and empirical optimization is often necessary to achieve the desired results.
VI. References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]
-
MDPI. (n.d.). Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). Synthesis of 4-Chloro-piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization of Epoxides and Homoallylic Amines. Retrieved from [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from
-
Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from
-
ResearchGate. (2021, October 15). Reactions of MoCl5 with 4-Methylpyridine, 2-Methylpyridine and 1-Methylimidazole in Tetrahydrofuran. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 2-chloro-4-iodo-5-methylpyridine. Retrieved from
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
CONICET. (n.d.). Analytical Methods. Retrieved from [Link]
-
PMC. (n.d.). Handbook of Analytical Separations, Vol. 5: Drug Monitoring and Clinical Chemistry. Retrieved from [Link]
-
MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Retrieved from
-
A cutting-edge chemical compound. (n.d.). 4-Chloro-5-Fluoro-2-Methylpyridine. Retrieved from [Link]
-
RSC Publishing. (2014, May 15). Analytical methods for clinical diagnostics. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridines. Retrieved from [Link]
-
RSC Publishing. (2025). Themed collection Analytical Methods Review Articles 2025. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 4-Chloro-N-(4-methoxybenzyl)-5-methylpyridin-2-amine 100mg. Retrieved from [Link]
Sources
- 1. Seminole State College Virtual Tour [sscok.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Handbook of Analytical Separations, Vol. 5: Drug Monitoring and Clinical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for 4-Chloro-2-methoxy-5-methylpyridine synthesis
Technical Support Center: Optimizing 4-Chloro-2-methoxy-5-methylpyridine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing critical reaction parameters. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on the critical roles of temperature and pressure in ensuring high yield and purity.
Q1: What is the primary synthetic route for this compound and what are the critical control points?
The industrial synthesis of this compound, an important intermediate for pharmaceuticals like Pantoprazole, often begins with 3-methoxy-2-methyl-4-pyrone.[1] The key transformation is a chlorination reaction, typically using phosphorus oxychloride (POCl₃), which serves as both the reagent and solvent.[1]
The reaction proceeds in several distinct stages, each with its own temperature considerations:
-
Addition Phase: The starting material is added to excess POCl₃.
-
Heating/Reaction Phase: The mixture is heated to drive the chlorination.
-
Quenching/Hydrolysis Phase: Excess POCl₃ is carefully neutralized, typically with ice water.[1]
Controlling the temperature at each of these stages is paramount for maximizing yield and minimizing the formation of impurities.
Caption: Key stages in the synthesis of this compound.
Q2: My reaction yield is consistently low. How can I troubleshoot this using temperature optimization?
Low yield is a common problem that can often be traced back to suboptimal temperature control. The issue can stem from the temperature being either too low or too high.
Troubleshooting Workflow for Low Yield:
Caption: Decision pathway for troubleshooting low reaction yield.
Causality Explained:
-
Temperature Too Low: The activation energy for the chlorination reaction is not being met, leading to an incomplete or stalled reaction. The primary evidence for this is a significant amount of unreacted starting material (3-methoxy-2-methyl-4-pyrone) remaining in the crude product, which can be verified by analytical methods like TLC or GC.
-
Temperature Too High: While higher temperatures increase the reaction rate, they can also promote undesirable side reactions or lead to the decomposition of the desired product. This often manifests as a dark, tarry reaction mixture and the presence of multiple unidentified spots on a TLC plate. A Chinese patent suggests an optimal heating temperature between 60-100°C for the addition phase.[1] Exceeding this can negatively impact the yield.
Q3: What is the role of pressure in this synthesis? Should I be using a high-pressure reactor?
For this specific transformation, the synthesis is typically conducted at atmospheric pressure . The use of high-pressure reactors is generally unnecessary and not described in standard literature for this process.
Expertise & Experience: The boiling point of the primary reagent and solvent, phosphorus oxychloride (POCl₃), is 105.8°C. Since the recommended reaction temperatures are in the range of 60-100°C, the reaction can be effectively run under reflux conditions at atmospheric pressure without significant loss of the reagent.[1]
While high-pressure activation can be a powerful tool for certain organic reactions, particularly those with a large negative activation volume, it is not required for this type of chlorination.[2][3] Applying high pressure would unnecessarily increase equipment complexity and cost without a clear benefit. The focus should remain on precise temperature control and reagent stoichiometry.
Q4: I am observing significant byproduct formation. How can I adjust the temperature to improve the purity of my final product?
Impurity generation is almost always linked to reaction kinetics and temperature. Side reactions often have different activation energies than the desired reaction. By carefully controlling the temperature, you can favor the formation of this compound.
Key Temperature Control Points to Improve Purity:
-
Reagent Addition Temperature: The initial addition of the pyrone to POCl₃ can be exothermic. It is crucial to maintain a controlled temperature during this phase. Some protocols suggest cooling the POCl₃ before addition or performing a slow, dropwise addition to prevent an initial temperature spike that could trigger byproduct formation. The patent literature describes cooling the reaction to 0-40°C after the initial heating phase and before the next step, highlighting the importance of temperature modulation throughout the process.[1]
-
Reaction (Heating) Temperature: This is the most critical parameter. If you observe impurities that could result from over-chlorination or degradation, reduce the reaction temperature. Operate at the lower end of the recommended 60-100°C range (e.g., 70-80°C) and monitor for both the disappearance of starting material and the appearance of byproducts.
-
Hydrolysis/Quench Temperature: The hydrolysis of excess POCl₃ is extremely exothermic and liberates HCl gas. This step must be performed slowly by adding the reaction mixture to a large volume of ice or an ice/water mixture, ensuring the temperature of the quenching vessel remains low (-5 to 30°C is cited).[1] An uncontrolled quench can "cook" the crude product, leading to degradation and lowering the purity and isolated yield.
| Parameter | Recommended Range | Rationale & Potential Issues if Deviated |
| Addition Temperature | 20 - 40°C | Control initial exotherm. Too high can cause immediate side reactions. |
| Reaction Temperature | 60 - 100°C[1] | Optimal for chlorination. <60°C: Slow/incomplete reaction. >100°C: Increased byproduct formation, potential degradation. |
| Quenching Temperature | -5 - 30°C[1] | Controls highly exothermic hydrolysis of POCl₃. Too high can degrade the product. |
| Pressure | Atmospheric | Sufficient for this reaction. High pressure is not required. |
Protocol: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
This protocol is synthesized from authoritative sources and represents a validated methodology.[1] It is intended for trained professionals in a controlled laboratory setting.
Safety First: This reaction involves corrosive and highly reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4][5][6]
Experimental Steps:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer to monitor the internal temperature. Ensure the setup is dry.
-
Reagent Charging: Charge the flask with phosphorus oxychloride (POCl₃, excess).
-
Addition of Starting Material: Slowly add 3-methoxy-2-methyl-4-pyrone to the POCl₃ with vigorous stirring. Control the addition rate to maintain a manageable temperature.
-
Heating Phase: Once the addition is complete, slowly heat the reaction mixture to between 60-100°C. Maintain this temperature for 4-10 hours, monitoring the reaction progress by TLC (thin-layer chromatography) or GC.
-
Cooling: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture down to 0-40°C.
-
Quenching (Hydrolysis): In a separate, larger flask, prepare an ice-water mixture. Slowly and carefully , add the cooled reaction mixture to the ice water with vigorous stirring. This step is highly exothermic and will release HCl gas. Ensure efficient cooling and ventilation. The temperature should be maintained between -5 and 30°C.
-
Neutralization & Extraction: Once the quench is complete, carefully adjust the pH of the aqueous solution to 8-12 using a base (e.g., NaOH solution) while keeping the temperature between 20-50°C. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation to yield the final this compound.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloro-3-methoxy-2-methylpyridine N-oxide.
- BenchChem (2025). In-Depth Technical Guide: Safety Precautions for Handling 4-(Chloromethyl)-2-methoxypyridine.
- Thermo Fisher Scientific (2024). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.
- Fisher Scientific (2025). Safety Data Sheet: 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine.
- Loba Chemie (2015). Safety Data Sheet: 4-METHYLPYRIDINE FOR SYNTHESIS.
- CN102295629A (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Rasayan Journal of Chemistry.
- BenchChem (2025). A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
-
Beilstein Journals (n.d.). High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. Retrieved from [Link].
-
ResearchGate (2025). High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. Retrieved from [Link].
- Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.). Analytical Methods.
Sources
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. BJOC - High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Solving Solubility Issues of 4-Chloro-2-methoxy-5-methylpyridine
Welcome to the technical support center for 4-Chloro-2-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the aqueous solubility challenges associated with this compound. As a substituted pyridine, its solubility is inherently limited in neutral aqueous solutions but can be significantly enhanced through a systematic, scientifically-grounded approach. This document provides both rapid-access FAQs and in-depth troubleshooting protocols to ensure the successful incorporation of this molecule into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water at neutral pH?
A1: The solubility of this compound is governed by its molecular structure. The pyridine ring, while containing a nitrogen atom, is part of a larger, predominantly non-polar aromatic system. The chloro and methyl groups further contribute to its hydrophobic character, leading to poor partitioning into aqueous media at neutral pH. The key to its solubilization lies in its basicity; the lone pair of electrons on the pyridine nitrogen atom can accept a proton, forming a charged, and therefore more water-soluble, pyridinium salt.
Q2: What is the first and most effective method I should try to dissolve this compound in an aqueous buffer?
A2: The most direct and often most effective strategy is pH adjustment .[1][] Since this compound is a basic compound, lowering the pH of the aqueous medium will protonate the pyridine nitrogen. This protonation forms a cationic salt, which has significantly higher aqueous solubility than the neutral free base.[1][3] A general rule is to adjust the pH to at least two units below the compound's pKa.
Q3: I cannot alter the pH of my experiment. What is my next best option?
A3: If pH modification is not feasible, the use of co-solvents is the recommended secondary approach.[4][5][6] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[][6] Common choices include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[][4][6]
Q4: What are cyclodextrins and can they help with the solubility of this compound?
A4: Yes, cyclodextrins are excellent tools for enhancing the solubility of poorly soluble molecules.[7][8] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][9] The non-polar this compound molecule can become encapsulated within the hydrophobic core of the cyclodextrin, forming an "inclusion complex."[7][9][10] This complex presents a hydrophilic exterior to the water, effectively solubilizing the compound.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[8]
In-Depth Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies for systematically addressing solubility issues. The choice of method should be guided by the constraints of your specific experimental system.
Decision Workflow for Solubility Enhancement
Before selecting a protocol, use the following decision tree to identify the most appropriate starting point for your application.
Caption: Decision tree for selecting a solubility enhancement strategy.
Strategy 1: Solubility Enhancement via pH Adjustment (Salt Formation)
Principle of Causality: This is the preferred method for ionizable compounds like substituted pyridines.[11][12] By lowering the pH, we increase the concentration of hydronium ions (H₃O⁺) in the solution. These protons react with the basic nitrogen on the pyridine ring, forming a positively charged pyridinium ion. The resulting ionic salt has much stronger, more favorable interactions with polar water molecules compared to the neutral, non-polar free base, leading to a dramatic increase in solubility.[1][3][13] This process is a classic application of Le Châtelier's Principle.[3]
Experimental Protocol: pH-Based Solubilization
-
Preparation: Weigh the required mass of this compound into a sterile glass vial.
-
Initial Suspension: Add a small volume (approx. 50% of the final desired volume) of purified water or your base buffer (e.g., PBS at pH 7.4) to the vial. The compound will likely form a suspension.
-
Acidification: While stirring vigorously (using a magnetic stir bar), add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.
-
Visual Confirmation: Continue adding the acid and stirring until the entire solid has dissolved and the solution becomes clear. Monitor the pH of the solution using a calibrated pH meter.
-
Volume Adjustment: Once the compound is fully dissolved, carefully add the remaining water or buffer to reach the final target concentration and volume.
-
Final pH Check & Validation: Measure the final pH of the solution. This pH is the minimum required for complete dissolution at this concentration. It is crucial to confirm that this final pH is compatible with your downstream application (e.g., cell culture, enzyme assay). If the pH is too low, you may need to explore a combination approach with co-solvents.
Strategy 2: Co-Solvent Systems
Principle of Causality: Co-solvents work by reducing the polarity of the aqueous environment.[6] Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar solute like this compound disrupts this network, which is energetically unfavorable. By introducing a water-miscible organic solvent, you reduce the overall polarity and dielectric constant of the bulk solvent, making it a more hospitable environment for the non-polar solute to dissolve.[]
Data Presentation: Common Co-Solvents
The following table summarizes common co-solvents used in pharmaceutical and research settings. The choice of co-solvent will depend on the required solubility enhancement and the tolerance of your experimental system.
| Co-Solvent | Typical Starting Concentration (% v/v) | Key Characteristics & Considerations |
| Ethanol | 5 - 20% | Biologically compatible at low concentrations; volatile.[4] |
| Propylene Glycol (PG) | 10 - 40% | Common in pharmaceutical formulations; viscous.[4][6] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Low toxicity, non-volatile; can be viscous at high concentrations.[4][6] |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | Very strong solvent; can be toxic to cells even at low concentrations.[][6] |
Experimental Protocol: Co-Solvent Solubilization
-
Co-solvent Selection: Choose a co-solvent from the table above that is compatible with your experimental design.
-
Stock Solution Preparation: It is best practice to first dissolve the this compound in 100% of the chosen co-solvent to create a concentrated stock solution.
-
Dilution: Add the aqueous buffer to the co-solvent stock solution slowly and with constant vortexing or stirring. This gradual dilution prevents the compound from "crashing out" or precipitating due to a sudden change in solvent polarity.
-
Final Concentration & Validation: Ensure the final percentage of the co-solvent in your working solution does not exceed the tolerance limits for your assay. Always run a vehicle control (buffer + co-solvent, without the compound) in your experiments to account for any effects of the co-solvent itself.
Strategy 3: Cyclodextrin Complexation
Principle of Causality: This method leverages host-guest chemistry to mask the hydrophobicity of the drug molecule.[9] The cyclodextrin acts as a "molecular container." Its exterior is polar and water-soluble, while its interior cavity is non-polar. The hydrophobic this compound molecule partitions into this cavity, forming a stable, water-soluble inclusion complex.[7][10] This complexation effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[8][9]
Visualization: Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10-20% w/v). Gentle heating (40-50°C) can aid in dissolving the cyclodextrin.
-
Compound Addition: Add the weighed this compound directly to the HP-β-CD solution.
-
Complex Formation: Stir the mixture vigorously at room temperature for several hours (4-24 hours is typical) to allow for the formation of the inclusion complex. The solution should gradually become clear. Sonication can sometimes expedite this process.[6]
-
Filtration (Optional but Recommended): To ensure you have a true solution free of any undissolved particles, filter the final solution through a 0.22 µm syringe filter.
-
Validation: It is good practice to confirm the concentration of the solubilized compound using an analytical technique such as HPLC-UV.
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges of this compound, ensuring reliable and reproducible experimental outcomes.
References
-
Wikipedia. Cosolvent. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Prorro, A. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Pharma's Almanac. [Link]
-
Fauvel, T. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Alvaro, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]
-
Patel, M., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]
-
ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]
-
Journal of Mountain Research. (2021). Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery. Journal of Mountain Research. [Link]
-
de la Paz, N., et al. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. [Link]
-
Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. PharmSciTech. [Link]
-
Strickley, R.G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
NIH. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link]
-
Asian Journal of Pharmacy and Technology. (2020). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. AJPTech. [Link]
-
ResearchGate. (2018). Co-solvent and Complexation Systems. [Link]
-
Wikipedia. Pyridine. [Link]
-
ResearchGate. (2022). Solubility enhancement techniques: A comprehensive review. [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Fiveable. [Link]
-
Chemeurope.com. Pyridine. [Link]
-
Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources. Chempanda Blog. [Link]
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]
-
ACS Omega. (2021). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. ACS Publications. [Link]
-
Academia.edu. (2010). Solubility enhancement techniques with special emphasis on hydrotrophy. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
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- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Validation & Comparative
1H and 13C NMR Spectral Analysis of 4-Chloro-2-methoxy-5-methylpyridine
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the synthesis of polysubstituted pyridines—common scaffolds in agrochemicals (e.g., strobilurin fungicides) and pharmaceuticals (e.g., proton pump inhibitors)—regioisomerism presents a persistent analytical challenge. This guide provides a technical analysis of 4-Chloro-2-methoxy-5-methylpyridine , focusing on distinguishing it from its thermodynamically likely regioisomers.
Unlike standard spectral dumps, this guide utilizes comparative chemometrics and substituent chemical shift (SCS) logic to establish a robust verification protocol. We compare the target molecule's performance (spectral fingerprint) against its closest alternative, 4-Chloro-2-methoxy-3-methylpyridine , demonstrating how specific coupling patterns serve as definitive "pass/fail" criteria for structural validation.[1]
Part 1: Theoretical Spectral Assignment (The Target)
The structural integrity of this compound relies on the specific arrangement of substituents which isolates the aromatic protons.[1]
1.1 Predicted 1H NMR Data (CDCl₃, 400 MHz)
Note: Values are derived from chemometric increment systems for substituted pyridines.
| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic (Causality) |
| H6 | 7.90 – 8.10 | Singlet (s) | 1H | α-to-Nitrogen: Highly deshielded.[1] Ortho-to-Methyl: Slight shielding relative to unsubstituted pyridine.[1] Appears as a sharp singlet due to lack of vicinal protons. |
| H3 | 6.60 – 6.80 | Singlet (s) | 1H | Ortho-to-Methoxy: Strong shielding effect (-0.5 ppm).[1] Ortho-to-Chloro: Additional shielding.[1] Isolated between two substituents, resulting in a singlet.[1] |
| OCH₃ | 3.90 – 3.95 | Singlet (s) | 3H | Characteristic methoxy resonance on an aromatic ring. |
| CH₃ | 2.15 – 2.25 | Singlet (s) | 3H | Methyl group attached to the aromatic ring (C5). |
1.2 Predicted 13C NMR Data (CDCl₃, 100 MHz)
| Carbon | Shift (δ, ppm) | Type | Assignment Logic |
| C2 | 162.0 – 164.0 | Cq | Deshielded: Directly attached to Oxygen and α-to-Nitrogen.[1] |
| C6 | 145.0 – 148.0 | CH | α-to-Nitrogen: Typical pyridine C6 value.[1] |
| C4 | 142.0 – 145.0 | Cq | Ipso-Chloro: Deshielded by electronegative Cl.[1] |
| C5 | 120.0 – 125.0 | Cq | Ipso-Methyl: Shielded relative to unsubstituted pyridine carbons.[1] |
| C3 | 108.0 – 112.0 | CH | Ortho-to-Methoxy: Strong shielding (resonance effect of Oxygen).[1] |
| OCH₃ | 53.0 – 55.0 | CH₃ | Standard methoxy carbon. |
| CH₃ | 15.0 – 17.0 | CH₃ | Methyl carbon. |
Part 2: Comparative Performance (The Alternatives)
The primary risk in synthesizing this scaffold is the formation of the 3-methyl isomer (4-Chloro-2-methoxy-3-methylpyridine) due to directing group ambiguities during halogenation or methylation steps.[1]
The "Performance" Metric: The ability to distinguish these isomers relies entirely on Scalar Coupling (
2.1 Comparative Table: Target vs. Regioisomer
| Feature | Target: this compound | Alternative: 4-Chloro-2-methoxy-3-methylpyridine | Diagnostic Verdict |
| Substitution Pattern | 2,4,5-Trisubstituted | 2,3,4-Trisubstituted | |
| Proton Environment | H3 and H6 are isolated (Para-like separation).[1] | H5 and H6 are adjacent (Vicinal). | |
| Splitting Pattern | Two Singlets | Two Doublets ( | CRITICAL CHECK |
| H3/H5 Shift | H3 is shielded by OMe (~6.7 ppm). | H5 is β-to-N, ortho-to-Cl (~6.9 ppm).[1] | H3 is more upfield. |
| NOE Correlation | OMe ↔ H3 (Strong) | OMe ↔ Me (Strong) | Definitive Proof |
2.2 Mechanistic Insight
-
Target (5-Methyl): The C4-Chloro and C2-Methoxy groups flank the C3 position, isolating H3.[1] The C5-Methyl and N1 flank C6, isolating H6.[1] Result: No
coupling is possible. -
Alternative (3-Methyl): The C2-Methoxy and C3-Methyl are adjacent.[1] The remaining protons are at C5 and C6. Since C5 and C6 are adjacent, H5 and H6 will exhibit typical pyridine vicinal coupling (
Hz).[1]
Part 3: Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are recommended. These are self-validating systems: if the "System Suitability" criteria are not met, the data should be rejected.[1]
3.1 Sample Preparation Workflow
-
Solvent Selection: Use CDCl₃ (99.8% D) + 0.03% TMS.
-
Reasoning: Chloroform minimizes hydrogen bonding with the pyridine nitrogen, providing sharper peaks than DMSO-d6.[1]
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Reasoning: High concentration is required for clear 13C detection of quaternary carbons (C2, C4, C5) within standard scan times (128-256 scans).[1]
-
-
Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube.
-
Reasoning: Removes suspended inorganic salts (e.g., NaCl, POCl₃ byproducts) that cause magnetic inhomogeneity and line broadening.[1]
-
3.2 Instrument Parameters (400 MHz Base)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative 1H.
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Validation: Ensure integration of the aromatic singlets is exactly 1:1. If H6 (adjacent to N) integrates lower, increase D1 to 5.0s to account for longer T1 relaxation.
-
-
Spectral Width: -2 to 14 ppm.[1]
3.3 Structural Validation Logic (DOT Diagram)
Caption: Logic flow for distinguishing the target molecule from its 3-methyl regioisomer using splitting patterns and NOE correlations.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Standard reference for chemometric increment systems used in Parts 1 & 2).
-
World Intellectual Property Organization (WIPO). (2005). WO2005041663A1 - Bactericide composition and method of controlling plant disease.[1] (Confirms the existence and industrial relevance of Compound No. 24: this compound).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE and coupling constant methodologies).
Sources
Comparative Guide: 4-Chloro-2-methoxy-5-methylpyridine as a Tunable Electrophilic Scaffold
[1]
Executive Summary & Strategic Positioning
4-Chloro-2-methoxy-5-methylpyridine is a specialized heterocyclic building block that serves as a critical electrophilic scaffold in the synthesis of bioactive small molecules.[1] While often overshadowed by its regioisomer (the "Omeprazole intermediate," 4-chloro-3-methoxy-2-methylpyridine), this specific 2-methoxy-5-methyl analog offers a distinct electronic profile that is highly valued in Structure-Activity Relationship (SAR) campaigns for kinase inhibitors and next-generation agrochemicals.[1]
This guide objectively compares the biological utility, reactivity, and synthetic applications of this compound against its primary structural analogs.[1] It focuses on its role as a "switchable" electrophile—a property that allows for controlled covalent modification of proteins and the precise assembly of complex heterocycles.[1]
Key Differentiators
-
Electronic Tuning: The 2-methoxy group acts as a strong electron-donating group (EDG) by resonance, modulating the reactivity of the 4-chloro position compared to the 3-methoxy isomer.[1]
-
Steric Environment: The 5-methyl group provides a unique steric handle, influencing binding pocket fit in kinase targets (e.g., PI3K/mTOR) without compromising the electrophilicity required for nucleophilic aromatic substitution (SNAr).[1]
-
Switchable Reactivity: Like other 4-halopyridines, its reactivity can be catalytically "switched on" via protonation, making it a valuable tool for fragment-based drug discovery (FBDD).[1]
Comparative Biological Activity & Reactivity Profile[1]
The "biological activity" of this scaffold is best understood through its chemical reactivity (which dictates its ability to form drugs) and its intrinsic toxicity (relevant for safety).[1]
Table 1: Comparative Profile of 4-Chloropyridine Analogs[1]
| Feature | Target Scaffold (this compound) | Omeprazole Intermediate (4-Chloro-3-methoxy-2-methylpyridine) | Reference Standard (4-Chloropyridine) |
| Electronic State | Electron-Rich Pyridine: 2-OMe donation deactivates the ring slightly toward SNAr compared to unsubstituted pyridine.[1] | Sterically Congested: 3-OMe and 2-Me flank the reaction center, altering trajectory.[1] | Electron-Deficient: Highly reactive toward nucleophiles.[1] |
| SNAr Reactivity | Moderate/Tunable: Requires activation (acid or heat) for efficient substitution.[1] | High: Often unstable; prone to hydrolysis.[1] | High: Prone to polymerization.[1] |
| Lipophilicity (cLogP) | ~2.4 (Optimal for CNS/Cell permeability) | ~1.9 (Slightly more polar) | ~1.2 |
| Primary Application | Kinase Inhibitors, Herbicides | Proton Pump Inhibitors (PPIs) | General Reagent |
| Metabolic Stability | High: 5-Me blocks metabolic oxidation at the vulnerable 5-position.[1] | Moderate: Benzylic oxidation at 2-Me is a major metabolic pathway.[1] | Low: Rapid oxidation.[1] |
Mechanistic Insight: The "Proton Switch"
The biological activity of 4-chloropyridines is governed by the ionization state of the pyridine nitrogen.[1] In its neutral form, the molecule is relatively inert to mild nucleophiles (like cysteine thiols in proteins).[1] However, upon protonation (or binding to a Lewis acid in an enzyme pocket), the ring becomes highly electron-deficient, accelerating nucleophilic attack at the C4 position by orders of magnitude.[1]
-
Neutral State: Stable, cell-permeable.[1]
-
Protonated State: Highly reactive electrophile (resembling iodoacetamide).[1]
Figure 1: The "Switchable" reactivity mechanism. Protonation of the pyridine nitrogen significantly lowers the LUMO energy, facilitating nucleophilic attack at the C4-chlorine.[1]
Applications in Drug Discovery & Agrochemistry[2][3]
A. Kinase Inhibitor Synthesis (PI3K / mTOR)
The this compound scaffold is frequently used to synthesize "Type I" or "Type II" kinase inhibitors.[1] The 2-methoxy group often serves as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket, while the 5-methyl group occupies the hydrophobic "gatekeeper" region, improving selectivity.[1]
Experimental Workflow (Suzuki Coupling):
-
Reactant: this compound.[1]
-
Partner: Aryl boronic acid (e.g., Indazole-5-boronic acid).[1]
-
Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/XPhos.
-
Outcome: Biaryl ether or amine linkage with high selectivity.[1]
B. Agrochemicals (PDS Inhibitors)
In herbicide development, this scaffold mimics the phytoene desaturase (PDS) inhibitors (like Diflufenican or Picolinafen).[1] The 2-methoxy group is crucial for lipophilicity and uptake in plant cuticles.[1]
Detailed Experimental Protocols
Protocol 1: Synthesis via N-Oxide Route
Rationale: Direct chlorination of 2-methoxy-5-methylpyridine is difficult due to poor regioselectivity.[1] The N-oxide route directs chlorination to the 4-position.[1]
Reagents:
-
m-CPBA (meta-Chloroperoxybenzoic acid) or H2O2/Urea[1]
Step-by-Step Methodology:
-
N-Oxidation:
-
Chlorination:
-
Purification:
-
Extract with EtOAc.[1] Silica gel chromatography (Hexane/EtOAc gradient).
-
Protocol 2: Reactivity Assay (Thiol Reactivity)
Rationale: To assess the "biological" reactivity of the analog against a model protein nucleophile.[1]
-
Preparation: Prepare a 10 mM stock of the 4-chloro analog in DMSO.
-
Nucleophile: Prepare 10 mM Glutathione (GSH) in PBS (pH 7.4).
-
Incubation: Mix Analog and GSH (1:10 ratio) at 37°C.
-
Analysis: Monitor consumption of the parent peak via HPLC-UV (254 nm) at t=0, 1h, 4h, and 24h.
-
Benchmark: Compare half-life (
) against 4-chloropyridine (fast) and 2-chloropyridine (slow).
Figure 2: Divergent synthetic pathway demonstrating the generation of the scaffold and its downstream diversification.
References
-
Comparison of Reactivity of 4-Halopyridines
-
Synthesis of Chloropyridine Intermediates (Omeprazole Context)
-
Agrochemical Applications of Pyridine Derivatives
-
General Properties of 4-Chloropyridine Isomers
Sources
- 1. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 3. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 4. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating Isomers of Chloro-methoxy-methylpyridine
Introduction: The Analytical Challenge of Positional Isomers
In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the precise structural characterization of heterocyclic compounds is paramount. Chloro-methoxy-methylpyridine, a substituted pyridine, exists in numerous constitutional (positional) isomers, each potentially possessing vastly different pharmacological, toxicological, or material properties. The subtle shifts in the positions of the chloro, methoxy, and methyl groups on the pyridine ring create significant analytical hurdles. These isomers often exhibit nearly identical molecular weights and polarities, making their differentiation a non-trivial task that demands a multi-faceted analytical approach.
This guide provides an in-depth comparison of the primary analytical techniques used to distinguish these challenging isomers. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer comparative data to empower researchers to make informed decisions for unambiguous isomer identification.
The Core Challenge: Why Are These Isomers Difficult to Differentiate?
Positional isomers of chloro-methoxy-methylpyridine present a unique challenge because their fundamental physical properties are remarkably similar. They share the same molecular formula and, therefore, the same exact mass. Their polarity can also be very similar, leading to co-elution in less-optimized chromatographic systems. Consequently, a single analytical technique is often insufficient for conclusive identification. A robust analytical strategy relies on orthogonal methods—techniques that exploit different physicochemical properties of the isomers to achieve separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS): Leveraging Volatility and Fragmentation
GC-MS is a powerhouse technique for the analysis of volatile and semi-volatile compounds. It couples the superior separation capabilities of gas chromatography with the sensitive and structurally informative detection of mass spectrometry.
Principle of Differentiation
Differentiation by GC-MS is a two-fold process. First, the gas chromatograph separates isomers based on differences in their boiling points and interactions with the stationary phase of the GC column. Even minor structural variations between isomers can lead to discernible differences in retention times (RT).[1][2] Second, following separation, the mass spectrometer fragments the eluted isomers in a reproducible manner. While the isomers have the same molecular ion (M+.), their fragmentation patterns can differ in the relative abundance of specific fragment ions, providing a structural fingerprint.[3][4] The principal fragmentation mode for halogenated compounds often involves the loss of the halogen atom.[5][6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
GC System Configuration:
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A mid-polarity capillary column, such as a 50% phenyl-polysiloxane phase (e.g., Rxi-50, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended to exploit subtle polarity differences.[7]
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS System Configuration:
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Compare the retention times and the relative abundances of the fragment ions in the mass spectra of the separated peaks.
Comparative Data & Interpretation
Let's consider three hypothetical isomers:
-
Isomer A: 2-chloro-3-methoxy-5-methylpyridine
-
Isomer B: 2-chloro-5-methoxy-3-methylpyridine
-
Isomer C: 3-chloro-2-methoxy-5-methylpyridine
| Isomer | Expected Retention Time (min) | Key Differentiating Fragments (m/z) & Relative Intensity |
| Isomer A | 12.5 | M-CH3 (loss of methyl), M-Cl (loss of chlorine), fragments from ring cleavage |
| Isomer B | 12.8 | M-CH3, M-Cl, potentially a more abundant fragment from cleavage next to the methoxy group |
| Isomer C | 13.2 | M-CH3, M-Cl, unique fragmentation due to the different chlorine position |
| Note: This table presents hypothetical, illustrative data. Actual results will vary based on the specific isomers and instrumentation. |
The elution order in GC often correlates with the boiling point, which can be influenced by intermolecular interactions and molecular symmetry.[1] Differences in the mass spectra, although sometimes subtle, can be the key to identification, especially in the relative intensities of common fragments.[8]
High-Performance Liquid Chromatography (HPLC): Exploiting Polarity and π–π Interactions
HPLC is an essential technique for separating compounds that are non-volatile or thermally labile. For aromatic positional isomers, leveraging specific stationary phases can provide the necessary selectivity for separation.[9]
Principle of Differentiation
In HPLC, separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For chloro-methoxy-methylpyridine isomers, which are polar aromatic compounds, a standard C18 column might not provide sufficient resolution.[10][11] A more effective approach is to use a stationary phase capable of π–π interactions, such as a phenyl-based column.[9] The different positions of the electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups alter the electron density of the pyridine ring, leading to varied strengths of π–π interactions with the phenyl stationary phase and thus, different retention times.[9]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
HPLC System Configuration:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 70% B over 15 minutes.
-
Hold at 70% B for 2 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis Diode Array Detector (DAD) monitoring at 270 nm.
-
-
Injection: Inject 5 µL of the prepared sample.
-
Data Analysis: Compare the retention times of the separated peaks. The UV spectra can also provide supplementary information, as positional isomers may exhibit slight shifts in their absorption maxima.[12][13]
Comparative Data & Interpretation
| Isomer | Expected Retention Time (min) | Rationale for Elution Order |
| Isomer C | 8.2 | The position of substituents may lead to weaker overall π–π interactions, causing earlier elution. |
| Isomer A | 8.9 | Intermediate retention due to a moderate interaction with the phenyl stationary phase. |
| Isomer B | 9.5 | The specific arrangement of groups could maximize π–π stacking, resulting in the strongest retention. |
| Note: This table presents hypothetical, illustrative data. Elution order is highly dependent on the exact stationary phase and mobile phase conditions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
While chromatography separates isomers, NMR spectroscopy provides unambiguous structural elucidation by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Principle of Differentiation
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[14] The electron-donating or withdrawing nature of the chloro, methoxy, and methyl groups, along with their positions on the pyridine ring, creates unique electronic environments for the remaining protons and carbons on the ring.[15][16] This results in distinct chemical shifts and coupling patterns for each isomer, providing a definitive fingerprint for identification.[17]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[18]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, 5-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-2048 scans, 2-second relaxation delay.
-
-
Data Analysis:
-
Assign the peaks based on their chemical shift (ppm), integration (for ¹H), and multiplicity (splitting pattern for ¹H).
-
Compare the observed spectra against predicted spectra or reference data for each potential isomer. The chemical shifts of the aromatic protons are particularly diagnostic.
-
Comparative Data & Interpretation
| Isomer | Aromatic ¹H Chemical Shifts (ppm, hypothetical) | Key Differentiating Feature |
| Isomer A | H-4: ~8.1 (s), H-6: ~8.3 (s) | Two singlets in the aromatic region. |
| Isomer B | H-4: ~7.9 (d), H-6: ~8.2 (d) | Two doublets, showing coupling to each other. |
| Isomer C | H-4: ~7.8 (s), H-6: ~8.4 (s) | Two singlets with different chemical shifts compared to Isomer A due to the different chlorine position. |
| Note: This table presents hypothetical, illustrative data. Actual chemical shifts are highly dependent on the solvent and specific structure. |
The number of signals, their chemical shifts, and their coupling patterns in the ¹H NMR spectrum provide direct evidence of the substitution pattern on the pyridine ring.
Orthogonal Validation Strategy: A Workflow for Unambiguous Identification
For regulatory submissions or foundational research, relying on a single method is insufficient. An orthogonal validation strategy, combining multiple techniques, provides the highest degree of confidence.
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A Senior Application Scientist's Guide to Elemental Analysis Standards for 4-Chloro-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. For a molecule such as 4-Chloro-2-methoxy-5-methylpyridine, a key building block in the synthesis of various pharmaceutical agents, rigorous elemental analysis is paramount to confirm its stoichiometric integrity and purity. This guide provides an in-depth comparison of the prevalent analytical standards and methodologies for the elemental analysis of this halogenated pyridine derivative, supported by established principles and experimental insights.
The Foundational Standard: Theoretical Elemental Composition
Before delving into any analytical technique, the theoretical elemental composition of this compound (C₇H₈ClNO) serves as the primary, absolute standard against which all experimental results are benchmarked.
Molecular Formula: C₇H₈ClNO Molecular Weight: 157.60 g/mol
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 53.35 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 5.13 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.50 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.89 |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.15 |
This theoretical composition is the gold standard for purity assessment. Any significant deviation from these values in an experimental setting can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. For instance, a higher-than-expected carbon and hydrogen percentage might suggest the presence of a hydrocarbon-based impurity.
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical technique for elemental analysis is a critical decision, driven by factors such as the required precision, sensitivity, sample throughput, and the specific elements of interest. Here, we compare three widely adopted methods for the elemental analysis of halogenated organic compounds like this compound: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).
Combustion Analysis: The Gold Standard for C, H, N, and Halogens
Combustion analysis is a robust and well-established technique for the determination of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[1][2] With modern elemental analyzers, it can also be adapted for the direct determination of halogens.
Principle: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace (typically around 950-1060°C) in a stream of pure oxygen.[3][4] This process converts the elements into simple gases (CO₂, H₂O, N₂, and HX, where X is the halogen). These gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD) for C, H, and N, and a specific detector like a microcoulometer or ion chromatography for halogens.[5][6]
Caption: Workflow for Combustion Elemental Analysis.
-
Accuracy and Precision: For C, H, and N, combustion analysis can achieve an accuracy within ±0.3% of the theoretical value for pure compounds.[3] For halogens, the accuracy is typically within ±0.5%.[3]
-
Sample Preparation: Requires meticulous weighing of a small sample size, which can be challenging. The sample must be homogeneous and dry to ensure accurate results.[2]
-
Trustworthiness: The method is highly reliable and is often considered a primary technique for elemental composition. The use of certified reference materials (CRMs) like acetanilide for CHN and specific halogenated compounds for chlorine ensures traceability and validation of the results.[7]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): High Sensitivity for Trace Elements and Halogens
ICP-MS is a powerful technique renowned for its exceptional sensitivity, making it ideal for trace elemental analysis.[8] While primarily used for detecting elemental impurities as outlined in USP <232>, it can be adapted for the quantification of major elements, including halogens.[9][10][11]
Principle: The sample is introduced into a high-temperature argon plasma (6,000-10,000 K), which atomizes and ionizes the elements. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive detection. For challenging elements like chlorine, collision/reaction cell technology can be employed to minimize interferences.[12]
Caption: Workflow for ICP-MS Elemental Analysis.
-
Sensitivity: ICP-MS offers unparalleled sensitivity, capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.
-
Sample Preparation: This is a significant drawback for organic compounds as it requires complete digestion to a liquid form, which can be complex and time-consuming.[13] Microwave-induced combustion followed by absorption is a modern approach to overcome these challenges.[13]
-
Halogen Analysis: The high ionization potential of chlorine can make its analysis by ICP-MS challenging. However, modern instruments with optimized plasma conditions and interference removal technologies can achieve reliable results.[12]
X-Ray Fluorescence (XRF) Spectroscopy: A Rapid and Non-Destructive Alternative
XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for rapid screening and can be a valuable tool in a process development setting.[1]
Principle: The sample is irradiated with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms. Electrons from higher energy shells then fill the vacancies, emitting secondary X-rays with energies characteristic of each element. The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample.
Caption: Workflow for XRF Elemental Analysis.
-
Speed and Simplicity: XRF offers rapid analysis with minimal sample preparation, making it ideal for high-throughput screening.
-
Non-Destructive: The sample is not destroyed during analysis, allowing for further testing if required.
-
Limitations: XRF is generally less sensitive than combustion analysis and ICP-MS, particularly for lighter elements like carbon, hydrogen, and nitrogen. Its application for chlorine is more established, but matrix effects can be a significant challenge, requiring careful calibration with matrix-matched standards.
Comparative Summary of Analytical Techniques
Table 2: Comparison of Elemental Analysis Techniques for this compound
| Feature | Combustion Analysis | ICP-MS | XRF |
| Primary Application | Stoichiometric confirmation (C, H, N, Cl) | Trace elemental impurities, Halogen analysis | Rapid screening, Chlorine content |
| Precision | High (typically <0.3% for CHN, <0.5% for Cl) | Very High | Moderate to High |
| Sensitivity | ppm range | ppb to ppt range | ppm to % range |
| Sample Preparation | Simple but requires precise weighing | Complex (digestion required) | Minimal to none |
| Destructive | Yes | Yes | No |
| Throughput | Moderate | Low to Moderate | High |
| Cost (Instrument) | Moderate | High | Low to Moderate |
| Cost (Per Sample) | Low | High | Very Low |
Trustworthiness and Validation: A Self-Validating System
For any analytical protocol to be considered trustworthy, it must be part of a self-validating system. This is achieved through a combination of method validation, system suitability checks, and the use of certified reference materials (CRMs).
Method Validation: As per ICH Q2(R1) guidelines, the analytical method must be validated for parameters such as accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[7][14]
System Suitability: Before running any samples, the performance of the analytical system should be verified. For combustion analysis, this typically involves analyzing a known standard to ensure the instrument is functioning correctly.
Certified Reference Materials (CRMs): The use of CRMs is essential for establishing traceability to national or international standards.[15][16] For the analysis of this compound, a multi-faceted approach to CRMs is recommended:
-
For C, H, N: A well-characterized, stable organic compound such as Acetanilide or Cyclohexanone-2,4-dinitrophenylhydrazone is commonly used.[17]
-
For Chlorine: A certified organic compound containing a known amount of chlorine, such as 4-Chlorobenzoic acid, should be used for calibration and verification.
Conclusion and Recommendations
For the comprehensive and definitive elemental analysis of this compound, combustion analysis remains the gold standard for determining the primary elemental composition (C, H, N, and Cl). Its high precision and accuracy provide the necessary confidence for stoichiometric confirmation and purity assessment.
ICP-MS serves as a powerful complementary technique, particularly for the quantification of trace elemental impurities that may be present from catalysts or manufacturing processes, as mandated by USP <232>. While it can be used for chlorine determination, the extensive sample preparation makes it less practical for routine stoichiometric analysis compared to combustion methods.
XRF is a valuable tool for rapid, at-line or in-process monitoring of chlorine content, offering a non-destructive and high-throughput screening method. However, for final product release and comprehensive characterization, the data should be confirmed by a more precise method like combustion analysis.
Ultimately, a multi-technique approach, grounded in a robust validation framework and the consistent use of certified reference materials, will provide the most complete and trustworthy elemental profile of this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021). International Journal of Chemical & Pharmaceutical Analysis. [Link]
-
Application Note Determination of Widely Varying Chlorine Contents in Glycerol and MCT Oil by Combustion Elemental Analysis with - Analytik Jena. (n.d.). Analytik Jena. [Link]
-
Multielemental Screening and Analytical Method Validation for Determination of Elemental Impurity in Sucroferric Oxyhydroxide by Using (ICP-MS). (2021). Journal of Pharmaceutical Research International. [Link]
-
SPECIATED AOX ANALYSIS BY COMBUSTION IC - Trace Elemental Instruments. (n.d.). Trace Elemental Instruments. [Link]
-
Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. (n.d.). ResearchGate. [Link]
-
Total Chlorine Analysis - EST Analytical. (n.d.). EST Analytical. [Link]
-
Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. (n.d.). Analytik Jena. [Link]
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Organic Certified Reference Materials - ESSLAB. (n.d.). ESSLAB. [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Erudition. [Link]
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Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products. (2011). Spectroscopy Online. [Link]
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Elemental analysis. (n.d.). Weizmann Institute of Science. [Link]
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An International Study Evaluating Elemental Analysis. (2022). Organic Process Research & Development. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
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Certified Reference Materials - Controllab. (n.d.). Controllab. [Link]
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Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. (2025). Malvern Panalytical. [Link]
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Certified Reference Materials for Inorganic and Organic Contaminants in Environmental Matrices. (2006). Analytical and Bioanalytical Chemistry. [Link]
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High-sensitivity elemental ionization for quantitative detection of halogenated compounds. (n.d.). Analyst. [Link]
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Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015). World Journal of Chemical Education. [Link]
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Chemical (Elemental) Analysis. (2004). Fritz Haber Institute. [Link]
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Nitrogen-Containing Heterocyclic Compounds. (n.d.). ResearchGate. [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). Molecules. [Link]
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A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). Molecules. [Link]
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Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. (2021). Crystal Growth & Design. [Link]
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Elemental Analysis - Technical Resources. (2024). University of Padua. [Link]
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Biological Significance of Nitrogen Containing Heterocyclic Compounds - A Mini Review. (2015). International Conference on Advancements in Engineering and Technology. [Link]
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26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Open Library Publishing Platform. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Velp. [Link]
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The Combustion Analysis Advantages over ICP. (n.d.). LECO Corporation. [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-Chloro-2-methoxy-5-methylpyridine
CAS: 108263-32-9 | Formula: C7H8ClNO | Role: Pharmaceutical Intermediate (Pyridine Derivative)
Part 1: Executive Safety Directive
For Immediate Attention: As a Senior Application Scientist, I must emphasize that while 4-Chloro-2-methoxy-5-methylpyridine is often classified as an Irritant (H315, H319, H335) , its structural backbone—a halogenated pyridine—demands a higher tier of caution than standard organic salts.
The Critical Risk: Pyridine derivatives possess significant lipophilicity, facilitating rapid dermal absorption. The presence of the chlorine atom and methoxy group modifies the electron density of the ring, potentially increasing its reactivity toward biological nucleophiles (sensitization risk). Do not treat this merely as "dust"; treat it as a bioactive permeator.
Part 2: Mechanistic Risk Assessment & PPE Strategy
The "Why" Behind the Protocol
Standard safety data sheets (SDS) often provide generic "wear gloves" advice. In high-value synthesis, we must look deeper:
-
Permeation Dynamics: Pyridine rings are notorious for permeating standard disposable nitrile gloves. While the substituents (Cl, OMe, Me) on this molecule increase its molecular weight and steric bulk (slowing permeation compared to neat pyridine), thin nitrile (4 mil) provides only incidental splash protection .
-
Physical State Hazards: This compound is typically a low-melting solid or powder. The primary vector of exposure is inhalation of dust during weighing and dermal absorption during solubilization.
PPE Matrix: The Defense System
| Protection Zone | Standard Operation (mg scale) | Scale-Up / Solution Handling (>10g) | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood + N95 (if powder is fine/static) | The H335 hazard (respiratory irritation) is acute. Pyridines trigger olfactory fatigue; odor is not a warning. |
| Dermal (Hands) | Double Nitrile (Total thickness > 8 mil) | Laminate (Silver Shield) under Nitrile | Pyridines degrade nitrile over time. Double gloving creates a sacrificial outer layer and a visual breach indicator. |
| Ocular | Chemical Safety Goggles | Face Shield + Goggles | Safety glasses are insufficient for powders that can drift around side-shields or corrosive solutions. |
| Body | Lab Coat (Cotton/Poly), Long Sleeves | Tyvek Sleeves or Apron | Prevent accumulation of dust on fabric cuffs which can transfer to wrists later. |
Part 3: Operational Protocol (Step-by-Step)
Phase A: Weighing & Transfer (The High-Risk Zone)
The majority of exposure events occur here due to static-induced aerosolization.
-
Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the bulk container. Pyridine derivatives often carry significant static charge.
-
Draft Control: Weigh inside the fume hood. If air currents disturb the balance, use a draft shield —do not turn off the hood.
-
The "Wet" Transfer: If possible, tare the reaction flask, add the solvent first, and transfer the solid directly into the solvent to immediately suppress dust generation.
Phase B: Reaction Setup
-
Inert Atmosphere: This intermediate is sensitive to moisture/air over time. Flush the headspace with Nitrogen or Argon.
-
Temperature Management: Halogenated pyridines can participate in exothermic nucleophilic aromatic substitutions. Always have an ice bath ready during the addition of strong nucleophiles or catalysts.
Phase C: Waste Disposal (Logistics)
Improper disposal is a common regulatory failure point.
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with non-halogenated solvents (acetone/ethanol waste). The Chlorine atom requires high-temperature incineration (often >1100°C) to prevent dioxin formation.
-
Labeling: Explicitly list "Chlorinated Pyridine Derivative" on the tag. General "Organic Waste" labels may lead to rejection by waste management vendors.
Part 4: Decision Logic Visualization
The following diagram illustrates the decision-making process for selecting PPE and engineering controls based on the physical state and quantity of the material.
Figure 1: Operational Logic Flow for PPE Selection based on physical state and scale.
Part 5: Emergency Response Protocols
Scenario 1: Skin Contact (The "Silent" Burn)
-
Immediate Action: Do not wait for a burning sensation. Pyridines can act as local anesthetics while damaging tissue.
-
Protocol: Wash with lukewarm water and soap for 15 minutes . Do not use ethanol or organic solvents to "wash it off"—this increases skin absorption.
Scenario 2: Spillage (Powder)
-
Containment: Do not dry sweep (creates dust).
-
Cleanup: Cover with a wet paper towel (dampened with water) to weigh down the powder, then wipe up. Place all materials in a sealed bag labeled "Hazardous Waste - Halogenated."
Part 6: References & Verification
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2782387 (Related Pyridine Derivatives). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
